"synthesis and characterization of 2-Ethoxy-5-iodonicotinic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-iodonicotinic Acid Introduction Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-iodonicotinic Acid
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1][2] These compounds play crucial roles in various biological processes and serve as key building blocks for pharmaceuticals targeting a wide range of conditions, including cardiovascular diseases and cancer.[1][3][4] The functionalization of the pyridine ring, through the introduction of substituents such as alkoxy and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Ethoxy-5-iodonicotinic acid, a functionalized nicotinic acid derivative, along with its predicted characterization data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
A Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethoxy-5-iodonicotinic acid, a substituted...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethoxy-5-iodonicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
The following table summarizes the available physicochemical data for 2-Ethoxy-5-iodonicotinic acid (CAS Number: 335078-07-4). It is critical to note that, where specified, these values are computationally predicted and await experimental verification.
Accurate characterization of 2-Ethoxy-5-iodonicotinic acid requires rigorous experimental determination of its physicochemical properties. The following sections detail standard methodologies for key parameters.
Determination of Aqueous Solubility
The solubility of an organic acid like 2-Ethoxy-5-iodonicotinic acid can be determined using the shake-flask method, a widely accepted and robust technique.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Protocol:
Add an excess amount of 2-Ethoxy-5-iodonicotinic acid to a known volume of purified water in a sealed, temperature-controlled vessel.
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
After equilibration, cease agitation and allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
Determine the concentration of the dissolved 2-Ethoxy-5-iodonicotinic acid in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
The determined concentration represents the aqueous solubility of the compound at the specified temperature.[2][3][4][5]
Determination of the Acid Dissociation Constant (pKa)
The pKa value, which indicates the strength of an acid, can be accurately determined by potentiometric titration.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
Protocol:
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]
Prepare a solution of 2-Ethoxy-5-iodonicotinic acid of known concentration (e.g., 0.01 M) in water. To ensure complete dissolution, a small amount of a co-solvent may be used if necessary, though its effect on the pKa should be considered.
Maintain a constant ionic strength in the solution by adding a neutral salt, such as potassium chloride (e.g., 0.1 M).[7]
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
Plot the measured pH against the volume of titrant added to generate a titration curve.
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[6][7][8]
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable approach.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). The logarithm of P is the logP value.[9]
Protocol:
Prepare mutually saturated solutions of n-octanol and water by vigorously mixing them and allowing the phases to separate.
Dissolve a known amount of 2-Ethoxy-5-iodonicotinic acid in one of the phases (e.g., the aqueous phase buffered to a pH where the compound is predominantly in its neutral form to avoid ionization effects).
Add a known volume of the second phase to create a biphasic system.
Agitate the mixture for a sufficient time to allow for complete partitioning and equilibrium to be reached (e.g., 2-4 hours) at a constant temperature.[10]
Allow the two phases to completely separate. Centrifugation can aid this process.
Carefully sample both the n-octanol and the aqueous phases.
Determine the concentration of 2-Ethoxy-5-iodonicotinic acid in each phase using a suitable analytical technique like HPLC-UV.
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of the partition coefficient.[9][11][12]
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of 2-Ethoxy-5-iodonicotinic acid.
Caption: Workflow for Physicochemical Characterization.
Structural Analysis of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural analysis of 2-Ethoxy-5-iodonicotinic acid, a substituted pyridine derivati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-Ethoxy-5-iodonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines theoretical predictions with established knowledge of nicotinic acid and its analogues to present a detailed structural and spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, offering insights into its synthesis, purification, and characterization. Included are predicted spectroscopic data, generalized experimental protocols, and visualizations to aid in further investigation of this compound.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The introduction of various functional groups to the pyridine ring can modulate their physicochemical properties and therapeutic potential. The subject of this guide, 2-Ethoxy-5-iodonicotinic acid, features an ethoxy group at the 2-position, an iodine atom at the 5-position, and a carboxylic acid at the 3-position. These substitutions are expected to influence the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby affecting its biological activity and formulation characteristics. This document aims to provide a detailed, albeit predictive, structural analysis to facilitate future research and development efforts.
Molecular Structure and Properties
The fundamental properties of 2-Ethoxy-5-iodonicotinic acid are summarized below.
The following tables summarize the predicted spectroscopic data for 2-Ethoxy-5-iodonicotinic acid based on the analysis of related structures and established principles of spectroscopy.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.5
d
1H
H-6
~8.2
d
1H
H-4
~4.5
q
2H
-OCH₂CH₃
~1.4
t
3H
-OCH₂CH₃
~11-13 (broad)
s
1H
-COOH
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~165-170
-COOH
~160-165
C-2
~150-155
C-6
~140-145
C-4
~125-130
C-3
~90-95
C-5
~65-70
-OCH₂CH₃
~14-16
-OCH₂CH₃
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
2500-3300
Broad
O-H stretch (Carboxylic Acid)
~2980
Medium
C-H stretch (aliphatic)
~1700-1720
Strong
C=O stretch (Carboxylic Acid)
~1550-1600
Medium
C=C and C=N stretch (Aromatic)
~1250-1300
Strong
C-O stretch (Ethoxy)
~1050-1100
Strong
C-O stretch (Ethoxy)
~600-700
Medium
C-I stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Relative Intensity
Assignment
293
High
[M]⁺ (Molecular Ion)
265
Moderate
[M - C₂H₄]⁺ (Loss of ethene from ethoxy group)
248
Moderate
[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
219
Moderate
[M - COOH - H]⁺
166
High
[M - I]⁺
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 2-Ethoxy-5-iodonicotinic acid. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as necessary.
Synthesis of 2-Ethoxy-5-iodonicotinic acid
A potential synthetic route to 2-Ethoxy-5-iodonicotinic acid could involve the iodination of 2-ethoxynicotinic acid or the ethoxylation of 2-chloro-5-iodonicotinic acid. A generalized procedure for the latter is provided below.
Materials:
2-Chloro-5-iodonicotinic acid
Sodium ethoxide
Anhydrous ethanol
Hydrochloric acid (for acidification)
Dichloromethane (for extraction)
Anhydrous magnesium sulfate (for drying)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodonicotinic acid in anhydrous ethanol.
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Process the spectra to identify chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
Record the spectrum over a range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization).
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
Visualizations
Molecular Structure
Caption: 2D structure of 2-Ethoxy-5-iodonicotinic acid.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Conclusion
This technical guide provides a foundational, though largely predictive, structural analysis of 2-Ethoxy-5-iodonicotinic acid. The presented data and protocols are intended to guide researchers in their experimental design for the synthesis, purification, and characterization of this compound. Further empirical studies are necessary to validate and expand upon the information provided herein. The structural insights and methodologies outlined in this document are expected to be a valuable resource for the scientific community, particularly those in the fields of medicinal chemistry and drug discovery.
Spectroscopic Characterization of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents predicted spectral characteristics based on its chemical structure.
The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a compound such as 2-Ethoxy-5-iodonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Weigh approximately 5-10 mg of 2-Ethoxy-5-iodonicotinic acid.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
Instrument: 400 or 500 MHz NMR Spectrometer.
¹H NMR: A standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Data Processing:
The raw data, known as the Free Induction Decay (FID), is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
Sample Preparation:
For a solid sample like 2-Ethoxy-5-iodonicotinic acid, the Attenuated Total Reflectance (ATR) technique is commonly used.
Ensure the ATR crystal is clean.
Place a small amount of the solid sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
A background spectrum of the empty ATR crystal is first collected.
The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing:
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The software is used to identify and label the major absorption peaks.
Mass Spectrometry (MS)
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
The solution may need to be further diluted depending on the sensitivity of the instrument.
Data Acquisition:
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of molecule.
Ionization: ESI is a soft ionization technique suitable for polar molecules, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in its identification.
Data Processing:
The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing any fragmentation patterns to deduce the structure of the molecule.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.
Foundational
An In-depth Technical Guide to 2-Ethoxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals CAS Number: 335078-07-4 Introduction 2-Ethoxy-5-iodonicotinic acid is a halogenated derivative of nicotinic acid, a vital organic compound in various biolog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 335078-07-4
Introduction
2-Ethoxy-5-iodonicotinic acid is a halogenated derivative of nicotinic acid, a vital organic compound in various biological processes. The introduction of an ethoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring significantly alters the molecule's electronic and steric properties. These modifications can influence its chemical reactivity and biological activity, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and potential applications, based on established chemical principles and data from related compounds, due to the limited availability of specific experimental data for this molecule.
Chemical and Physical Properties
Quantitative data for 2-Ethoxy-5-iodonicotinic acid is not extensively documented in publicly accessible databases. The following table summarizes the basic molecular information.
Property
Value
CAS Number
335078-07-4
Molecular Formula
C₈H₈INO₃
Molecular Weight
293.06 g/mol
IUPAC Name
2-ethoxy-5-iodopyridine-3-carboxylic acid
Canonical SMILES
CCOC1=NC=C(C(=C1)I)C(=O)O
Physical Description
Solid (predicted)
Solubility
Predicted to be soluble in organic solvents like DMSO and methanol.
Experimental Protocols
Proposed Synthesis of 2-Ethoxy-5-iodonicotinic acid
This protocol is a hypothetical pathway and would require optimization.
Step 1: Ethylation of a suitable 2-hydroxynicotinic acid precursor.
Reaction: A suitable starting material, such as ethyl 2-hydroxy-5-iodonicotinate, can be subjected to Williamson ether synthesis.
Reagents: Ethyl iodide (C₂H₅I), a non-nucleophilic base (e.g., sodium hydride, NaH), and an aprotic polar solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF).
Procedure:
Dissolve ethyl 2-hydroxy-5-iodonicotinate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath (0 °C).
Add sodium hydride portion-wise with stirring.
After the evolution of hydrogen gas ceases, add ethyl iodide dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Step 2: Saponification of the ester to the carboxylic acid.
Reaction: The resulting ethyl 2-ethoxy-5-iodonicotinate is hydrolyzed to the corresponding carboxylic acid.
Reagents: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like THF or methanol.
Procedure:
Dissolve the ester in the solvent mixture.
Add an aqueous solution of the base.
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Remove the organic solvent under reduced pressure.
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 2-Ethoxy-5-iodonicotinic acid. Nicotinic acid and its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The structural modifications in 2-Ethoxy-5-iodonicotinic acid could potentially lead to novel pharmacological properties, warranting future investigation.
Mandatory Visualizations
As no specific experimental workflows or signaling pathways for 2-Ethoxy-5-iodonicotinic acid have been documented, a generalized workflow for the proposed synthesis is provided below.
Caption: Proposed synthetic workflow for 2-Ethoxy-5-iodonicotinic acid.
Conclusion
2-Ethoxy-5-iodonicotinic acid represents an under-explored area of nicotinic acid chemistry. While its specific properties and biological functions remain to be elucidated, its structure suggests potential for applications in medicinal chemistry and materials science. The synthetic pathway proposed herein provides a rational starting point for its preparation, enabling further investigation into its chemical and biological characteristics. Future research is necessary to isolate and characterize this compound, determine its spectral properties, and evaluate its potential as a bioactive molecule.
Exploratory
In Vitro Stability of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 2-Ethoxy-5-iodonicotinic acid,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 2-Ethoxy-5-iodonicotinic acid, a crucial step in early drug discovery and development. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols for determining stability in key biological matrices, including plasma and liver microsomes. The guide details the necessary experimental workflows, data presentation formats, and potential metabolic pathways. The information herein is based on established in vitro drug metabolism studies and data from structurally related nicotinic acid derivatives, offering a predictive framework for evaluating the stability of 2-Ethoxy-5-iodonicotinic acid.
Introduction
2-Ethoxy-5-iodonicotinic acid is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its derivatives have a wide range of biological activities and are used in the treatment of various conditions.[1][2] The in vitro stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, efficacy, and potential for toxicity.[3] Early assessment of metabolic stability helps in identifying potential liabilities, guiding structural modifications, and predicting in vivo clearance.[4]
This guide focuses on two primary aspects of in vitro stability:
Plasma Stability: Assesses the susceptibility of the compound to degradation by enzymes present in blood plasma.
Metabolic Stability (Liver Microsomes): Evaluates the compound's vulnerability to metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[5]
Experimental Protocols
Detailed methodologies for assessing the in vitro stability of a test compound like 2-Ethoxy-5-iodonicotinic acid are presented below. These protocols are based on standard industry practices.
Plasma Stability Assay
Objective: To determine the rate of degradation of 2-Ethoxy-5-iodonicotinic acid in plasma from various species (e.g., human, rat, mouse) to identify potential enzymatic hydrolysis of the ethoxy group or other metabolic transformations.
Methodology:
Preparation of Solutions:
Prepare a stock solution of 2-Ethoxy-5-iodonicotinic acid (e.g., 10 mM in DMSO).
Thaw frozen plasma (human, rat, mouse) from at least three donors at 37°C. It is recommended to use plasma with either sodium heparin or K₂EDTA as the anticoagulant.[6]
Incubation:
Pre-warm the plasma to 37°C.
Spike the test compound into the plasma to a final concentration (e.g., 1-10 µM).
Incubate the samples at 37°C with gentle agitation.
Sampling:
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
Sample Processing:
Terminate the reaction by adding a protein precipitation agent (e.g., 2-3 volumes of ice-cold acetonitrile or methanol) to each aliquot.
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
Transfer the supernatant for analysis.
Analytical Method:
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
Data Analysis:
The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t₁/₂) is then determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of 2-Ethoxy-5-iodonicotinic acid in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][7]
Methodology:
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) to minimize inter-individual variability.[8]
Prepare a cofactor solution, typically NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the activity of many CYP enzymes.[5]
Incubation:
The incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[8]
A control incubation without the NADPH cofactor is run in parallel to assess non-CYP mediated degradation.
Pre-incubate the mixture of the compound and microsomes before initiating the metabolic reaction by adding the NADPH solution.
Sampling and Termination:
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[8]
Stop the reaction by adding a quenching solvent like ice-cold acetonitrile containing an internal standard.
Analysis:
Centrifuge the samples to pellet the protein.
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis:
Similar to the plasma stability assay, the half-life (t₁/₂) is calculated from the disappearance of the parent compound over time. From the half-life, the in vitro intrinsic clearance (CLint) can be calculated, which is a measure of the metabolic capacity of the liver for the compound.
Data Presentation
Quantitative data from in vitro stability studies should be summarized in clear and concise tables to allow for easy comparison across different conditions and species.
Table 1: Illustrative Plasma Stability of 2-Ethoxy-5-iodonicotinic Acid
Species
Half-life (t₁/₂, min)
% Remaining at 120 min
Human
> 120
95.2 ± 3.1
Rat
110 ± 8.5
45.8 ± 4.7
Mouse
85 ± 6.2
30.1 ± 2.9
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: Illustrative Liver Microsomal Stability of 2-Ethoxy-5-iodonicotinic Acid
Species
Half-life (t₁/₂, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Human
65 ± 5.1
10.7 ± 0.9
Rat
25 ± 2.3
27.7 ± 2.5
Mouse
15 ± 1.8
46.2 ± 4.1
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Potential Degradation Pathways
For 2-Ethoxy-5-iodonicotinic acid, several potential metabolic pathways could contribute to its in vitro instability. The primary routes of metabolism for nicotinic acid derivatives often involve hydrolysis and oxidation.
O-de-ethylation: The ethoxy group is a likely site for oxidative metabolism by CYP enzymes, leading to the formation of 2-Hydroxy-5-iodonicotinic acid and acetaldehyde.
Hydrolysis: Esterase enzymes present in plasma and liver microsomes could potentially hydrolyze the ethoxy group, also yielding 2-Hydroxy-5-iodonicotinic acid.[9]
Oxidation of the Pyridine Ring: The pyridine ring itself can be a substrate for oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
Visualizations
The following diagrams illustrate the experimental workflows and a potential metabolic pathway for 2-Ethoxy-5-iodonicotinic acid.
A Technical Guide to the Solubility of 2-Ethoxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-5-iodonicotinic acid. Due to the limited avai...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a qualitative prediction of its solubility in a range of common laboratory solvents. This guide is intended to equip researchers with the necessary framework to conduct their own solubility assessments of 2-Ethoxy-5-iodonicotinic acid and similar molecules.
Introduction
2-Ethoxy-5-iodonicotinic acid is a derivative of nicotinic acid (Vitamin B3).[1][2][3] The presence of an ethoxy group, an iodine atom, and a carboxylic acid function on the pyridine ring suggests a molecule with a balance of polar and non-polar characteristics. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, formulation in drug delivery systems, and its use in various biochemical assays.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[4] Therefore, the solubility of 2-Ethoxy-5-iodonicotinic acid will be dictated by the interplay of its functional groups with the solvent molecules.
Predicted Solubility Profile
Table 1: Predicted Solubility of 2-Ethoxy-5-iodonicotinic Acid in Common Solvents
Solvent
Solvent Type
Predicted Solubility
Rationale
Water
Polar Protic
Sparingly Soluble
The carboxylic acid group can ionize and hydrogen bond with water, but the bulky, non-polar ethoxy and iodo groups will limit solubility. The overall molecule is relatively large and contains significant non-polar character.[5]
Methanol
Polar Protic
Soluble
Methanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and the pyridine nitrogen. Its lower polarity compared to water makes it a better solvent for molecules with some non-polar character.
Ethanol
Polar Protic
Soluble
Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound.
Acetone
Polar Aprotic
Moderately Soluble
Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton but cannot donate hydrogen bonds. Its polarity should allow for moderate solubility.
Dichloromethane (DCM)
Non-polar
Sparingly Soluble
DCM is a non-polar solvent. While it may interact with the non-polar parts of the molecule, it is unlikely to effectively solvate the polar carboxylic acid group, leading to low solubility.
Diethyl Ether
Non-polar
Sparingly Soluble
Similar to DCM, diethyl ether is a non-polar solvent and is not expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Highly Soluble
DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar functionalities.
N,N-Dimethylformamide (DMF)
Polar Aprotic
Highly Soluble
Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve 2-Ethoxy-5-iodonicotinic acid.
Experimental Protocol for Solubility Determination
The following is a general and robust method for determining the solubility of a crystalline solid like 2-Ethoxy-5-iodonicotinic acid in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Experimental Procedure
Preparation of Saturated Solutions:
Add an excess amount of 2-Ethoxy-5-iodonicotinic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.
Sample Collection and Preparation:
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
Withdraw a known volume of the supernatant using a syringe.
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
Quantification of Dissolved Solute:
Accurately weigh the vial containing the filtered saturated solution.
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 2-Ethoxy-5-iodonicotinic acid.
Alternatively, and for higher accuracy, the concentration of the dissolved compound in the filtered supernatant can be determined using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with known concentrations of the compound.
Calculation of Solubility:
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A general workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of a compound is a complex interplay of various physicochemical properties of both the solute and the solvent. The diagram below illustrates these relationships.
Caption: Key factors of solute and solvent that influence solubility.
Conclusion
While specific quantitative data on the solubility of 2-Ethoxy-5-iodonicotinic acid is currently lacking in publicly accessible literature, this guide provides a solid foundation for researchers to approach its solubility assessment. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for obtaining accurate quantitative data. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds in a research and development setting.
Potential Therapeutic Targets of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the potential therapeutic targets of 2-Ethoxy-5-iodonicotinic acid, a nicotinic acid derivative. Due to a lack of dir...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of 2-Ethoxy-5-iodonicotinic acid, a nicotinic acid derivative. Due to a lack of direct studies on this specific compound, this document synthesizes information from related molecules and its role as a synthetic intermediate to propose and detail potential biological targets. The primary identified potential target is Phosphodiesterase Type 5 (PDE5) , based on patent literature demonstrating its use in the synthesis of potent PDE5 inhibitors. Secondary, hypothetical targets, based on the well-established pharmacology of the nicotinic acid scaffold, include Nicotinic Acetylcholine Receptors (nAChRs) and the Nicotinic Acid Receptor (GPR109A) . This guide provides a comprehensive overview of the signaling pathways, illustrative quantitative data for known ligands, and detailed experimental protocols for each potential target class to facilitate further research and drug development efforts.
Introduction
Primary Potential Therapeutic Target: Phosphodiesterase Type 5 (PDE5)
The most direct evidence for a potential therapeutic application of the 2-Ethoxy-5-iodonicotinic acid scaffold comes from patent literature describing its use as a key intermediate in the synthesis of pyrazolopyrimidinone-based inhibitors of phosphodiesterase type 5 (PDE5).[1] PDE5 is a critical enzyme in various physiological processes, and its inhibition has proven therapeutic value.
PDE5 Signaling Pathway
PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway. In this pathway, the activation of guanylate cyclase by NO leads to the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation. By inhibiting PDE5, the degradation of cGMP is prevented, leading to its accumulation and enhanced smooth muscle relaxation.
Figure 1: PDE5 Signaling Pathway.
Quantitative Data for Representative PDE5 Inhibitors
While no specific IC50 values are available for 2-Ethoxy-5-iodonicotinic acid, the following table presents data for well-known PDE5 inhibitors to provide a reference for the expected potency of compounds targeting this enzyme.[2][3][4]
Compound
Target
IC50 (nM)
Assay Type
Sildenafil
PDE5
3.5
Enzyme Inhibition Assay
Tadalafil
PDE5
1.8
Enzyme Inhibition Assay
Vardenafil
PDE5
0.7
Enzyme Inhibition Assay
Zaprinast
PDE5
60
Enzyme Inhibition Assay
Experimental Protocol: PDE5 Inhibition Assay
This protocol describes a typical in vitro enzyme inhibition assay to determine the IC50 of a test compound against PDE5.
Objective: To measure the concentration of a test compound (e.g., a derivative of 2-Ethoxy-5-iodonicotinic acid) required to inhibit 50% of the PDE5 enzyme activity.
Test compound and reference inhibitor (e.g., Sildenafil)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
In a 96-well plate, add the assay buffer, the test compound/reference inhibitor, and the PDE5 enzyme.
Initiate the reaction by adding the cGMP substrate.
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the 5'-GMP product of the PDE reaction into guanosine and inorganic phosphate.
Incubate the plate at 37°C for a further period (e.g., 15 minutes).
Add the inorganic phosphate detection reagent to each well.
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression analysis.
Secondary Potential Therapeutic Targets
Based on the core nicotinic acid structure, 2-Ethoxy-5-iodonicotinic acid could potentially interact with other receptors known to bind nicotinic acid and its analogs. These are considered hypothetical targets in the absence of direct experimental evidence.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, reward, and inflammation.
Upon binding of an agonist, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and the initiation of a cellular response, such as the firing of a neuron or the release of neurotransmitters.
Figure 2: nAChR Signaling Pathway.
The following table provides examples of the binding affinities and functional potencies of known nAChR ligands.
Compound
Subtype
Ki (nM)
EC50 (nM)
Nicotine
α4β2
1
100
Varenicline
α4β2
0.07
2.3 (partial agonist)
Epibatidine
α4β2
0.02
0.3
Cytisine
α4β2
0.2
10 (partial agonist)
This protocol outlines a method to determine the binding affinity of a test compound for a specific nAChR subtype.
Objective: To determine the Ki of a test compound for a specific nAChR subtype using a competitive radioligand binding assay.
Materials:
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)
Radioligand with high affinity for the receptor subtype (e.g., [3H]epibatidine for α4β2)
Binding buffer (e.g., phosphate buffer)
Test compound and a known competitor (e.g., nicotine)
Glass fiber filters
Scintillation cocktail
Scintillation counter
Procedure:
Prepare serial dilutions of the test compound and the known competitor.
In microcentrifuge tubes, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of the known competitor (for non-specific binding), or the test compound.
Incubate the tubes at room temperature for a defined period to reach equilibrium.
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold binding buffer.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
G Protein-Coupled Receptor 109A (GPR109A)
GPR109A, also known as the nicotinic acid receptor, is a G protein-coupled receptor that is highly expressed in adipocytes and immune cells. It is the primary target of the lipid-lowering drug niacin (nicotinic acid).
Activation of GPR109A by an agonist leads to the coupling of the Gi subunit of the heterotrimeric G protein. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this leads to the inhibition of lipolysis.
Figure 3: GPR109A Signaling Pathway.
The following table shows the potency of nicotinic acid and other agonists for GPR109A.
Compound
Target
EC50 (µM)
Assay Type
Nicotinic Acid
GPR109A
0.3
cAMP Accumulation Assay
Acifran
GPR109A
0.1
cAMP Accumulation Assay
Acipimox
GPR109A
2.0
cAMP Accumulation Assay
This protocol details a method to measure the functional activity of a test compound at GPR109A by quantifying changes in intracellular cAMP levels.
Objective: To determine the EC50 of a test compound for GPR109A-mediated inhibition of cAMP production.
Materials:
A cell line stably expressing human GPR109A (e.g., CHO-K1)
Forskolin (an adenylyl cyclase activator)
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Cell culture medium and reagents
Test compound and a known agonist (e.g., nicotinic acid)
96-well or 384-well plates
Procedure:
Seed the GPR109A-expressing cells in microplates and culture overnight.
Prepare serial dilutions of the test compound and the reference agonist.
Aspirate the culture medium and add the test compound/reference agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
Incubate the plate for a defined period at 37°C.
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
Plot the percentage of inhibition against the log concentration of the test compound and determine the EC50 value using a non-linear regression analysis.
Conclusion
While direct pharmacological data for 2-Ethoxy-5-iodonicotinic acid is currently unavailable, its documented role as a synthetic precursor for potent PDE5 inhibitors strongly suggests that PDE5 is a primary potential therapeutic target for derivatives of this compound. The structural similarity to nicotinic acid also implies a hypothetical potential for interaction with nAChRs and GPR109A. The information and protocols provided in this technical guide offer a solid foundation for initiating research into the biological activities of 2-Ethoxy-5-iodonicotinic acid and its analogs, with the aim of developing novel therapeutic agents. Further investigation is warranted to experimentally validate these potential targets and elucidate the specific pharmacological profile of this compound.
Technical Guide: A Prospective Analysis of 2-Ethoxy-5-iodonicotinic Acid
Audience: Researchers, scientists, and drug development professionals. Disclaimer: 2-Ethoxy-5-iodonicotinic acid is a compound with limited to no currently available public research data.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Ethoxy-5-iodonicotinic acid is a compound with limited to no currently available public research data. This guide, therefore, presents a prospective analysis based on the known chemistry and biological activities of analogous substituted nicotinic acid derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational framework for future research.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] Modifications to the pyridine ring of nicotinic acid have led to the development of compounds with antimicrobial, anti-inflammatory, and lipid-lowering properties.[1][2][3] The introduction of alkoxy and halogen substituents can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on the early-stage research considerations for a novel derivative, 2-Ethoxy-5-iodonicotinic acid, providing a theoretical framework for its synthesis, characterization, and biological evaluation.
Hypothetical Synthesis of 2-Ethoxy-5-iodonicotinic Acid
Currently, there is no specific published synthesis for 2-Ethoxy-5-iodonicotinic acid. However, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic strategies for related nicotinic acid derivatives. A potential pathway could commence from a commercially available dihalonicotinic acid precursor.
Proposed Experimental Protocol
Starting Material: 2-Chloro-5-iodonicotinic acid.
Step 1: Esterification. The carboxylic acid group of 2-chloro-5-iodonicotinic acid is first protected, commonly through esterification. This can be achieved by reacting the starting material with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions to yield ethyl 2-chloro-5-iodonicotinate.
Step 2: Nucleophilic Aromatic Substitution. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. The ethyl 2-chloro-5-iodonicotinate can be treated with sodium ethoxide in ethanol. The ethoxide ion will displace the chloride ion to form ethyl 2-ethoxy-5-iodonicotinate.
Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ethyl 2-ethoxy-5-iodonicotinate with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the 2-Ethoxy-5-iodonicotinic acid.
Purification and Characterization: The final product would require purification, likely through recrystallization. Characterization would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Visualization of the Proposed Synthetic Workflow
Caption: A proposed synthetic pathway for 2-Ethoxy-5-iodonicotinic acid.
Potential Biological Activities and Areas for Investigation
While the specific biological profile of 2-Ethoxy-5-iodonicotinic acid is unknown, the activities of related nicotinic acid derivatives can guide initial screening efforts.
Antimicrobial Activity
Numerous nicotinic acid derivatives have been reported to possess antibacterial and antifungal properties.[2] For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Therefore, it would be prudent to screen 2-Ethoxy-5-iodonicotinic acid against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity
Nicotinic acid itself has known anti-inflammatory effects.[3] Novel derivatives have been synthesized and evaluated as potential anti-inflammatory agents with improved safety profiles.[3] Initial in vitro assays could include the assessment of the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated macrophage cell lines.[3]
Other Potential Applications
Derivatives of nicotinic acid are also explored as allosteric modulators of nicotinic acetylcholine receptors and have applications in agriculture as herbicides and pesticides. Depending on the strategic goals of the research program, screening in these areas could also be considered.
General Workflow for Early-Stage Drug Discovery
The investigation of a novel compound like 2-Ethoxy-5-iodonicotinic acid would typically follow a standardized early-stage drug discovery workflow.
Visualization of a General Drug Discovery Workflow
Caption: A generalized workflow for the early-stage development of a novel compound.
Quantitative Data Summary (Hypothetical)
As no experimental data is available for 2-Ethoxy-5-iodonicotinic acid, the following table is a template for how such data could be presented once generated.
Assay Type
Target
Metric
Value
Antibacterial
Staphylococcus aureus
MIC (µg/mL)
TBD
Antibacterial
Escherichia coli
MIC (µg/mL)
TBD
Anti-inflammatory
LPS-stimulated RAW 264.7
IC50 (µM) for NO inhibition
TBD
Cytotoxicity
HEK293 cells
CC50 (µM)
TBD
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; TBD: To Be Determined.
Conclusion
While 2-Ethoxy-5-iodonicotinic acid remains an uncharacterized molecule, the rich history of nicotinic acid derivatives in medicinal chemistry suggests that it could be a valuable subject for future research. This guide provides a foundational, albeit prospective, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on established chemical principles, and the suggested areas of biological investigation are informed by the activities of structurally related compounds. Future experimental work is required to elucidate the actual properties and potential therapeutic applications of this novel compound.
The Synthetic Utility of 2-Ethoxy-5-iodonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Generalized Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-5-iodonicotinic acid is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-iodonicotinic acid is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. The presence of an iodo group at the 5-position of the pyridine ring renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides an overview of the potential applications of 2-Ethoxy-5-iodonicotinic acid in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.
Note: While 2-Ethoxy-5-iodonicotinic acid is a prime candidate for these transformations, a comprehensive search of the scientific literature did not yield specific documented examples of its use. The protocols and data presented herein are therefore generalized based on established methodologies for similar iodo-substituted aromatic and heteroaromatic carboxylic acids. These should be considered as starting points for reaction development and will likely require optimization for this specific substrate.
Key Applications in Organic Synthesis
The electron-deficient nature of the pyridine ring, coupled with the reactive carbon-iodine bond, makes 2-Ethoxy-5-iodonicotinic acid a valuable precursor for the synthesis of highly functionalized nicotinic acid derivatives.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of organoboron reagents. This is a powerful method for the synthesis of 5-aryl or 5-vinyl nicotinic acids, which are common motifs in pharmacologically active compounds.
Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of 2-Ethoxy-5-iodonicotinic acid with alkenes to introduce a vinyl group at the 5-position. This transformation is valuable for the synthesis of extended conjugated systems and for the preparation of precursors to other functional groups.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.[1][2][3][4][5] This is a crucial tool for the synthesis of 5-amino-2-ethoxynicotinic acid derivatives, which are of significant interest in drug discovery.[2]
Data Presentation: Generalized Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving aryl iodides. These parameters serve as a general guideline and should be optimized for reactions with 2-Ethoxy-5-iodonicotinic acid.
Reaction
Palladium Source (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Typical Yield Range (%)
Suzuki-Miyaura Coupling
Pd(OAc)₂, Pd(PPh₃)₄ (1-5)
PPh₃, SPhos, XPhos (2-10)
K₂CO₃, K₃PO₄, Cs₂CO₃
Dioxane/H₂O, Toluene, DMF
80-120
70-95
Heck-Mizoroki Reaction
Pd(OAc)₂ (1-5)
PPh₃, P(o-tol)₃ (2-10)
Et₃N, K₂CO₃
DMF, NMP, Acetonitrile
80-140
60-90
Buchwald-Hartwig Amination
Pd₂(dba)₃, Pd(OAc)₂ (1-5)
BINAP, Xantphos, RuPhos (1.5-7.5)
NaOtBu, K₃PO₄, Cs₂CO₃
Toluene, Dioxane
80-110
65-95
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Inert atmosphere techniques are recommended, especially for the Suzuki and Buchwald-Hartwig reactions.
Protocol 1: Generalized Suzuki-Miyaura Coupling of 2-Ethoxy-5-iodonicotinic Acid with an Arylboronic Acid
This protocol describes a typical procedure for the synthesis of a 5-aryl-2-ethoxynicotinic acid derivative.
Materials:
2-Ethoxy-5-iodonicotinic acid
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Triphenylphosphine (PPh₃) (4 mol%)
Potassium carbonate (K₂CO₃) (2-3 equivalents)
1,4-Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-5-iodonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the aqueous layer and extract with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-2-ethoxynicotinic acid.
Protocol 2: Generalized Heck-Mizoroki Reaction of 2-Ethoxy-5-iodonicotinic Acid with an Alkene
This protocol outlines a general method for the synthesis of a 5-vinyl-2-ethoxynicotinic acid derivative.
Application Notes and Protocols: 2-Ethoxy-5-iodonicotinic Acid as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-5-iodonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, offering a strategic platform for the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-iodonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, offering a strategic platform for the synthesis of novel compounds with potential therapeutic applications. The presence of an ethoxy group at the 2-position, a carboxylic acid at the 3-position, and an iodine atom at the 5-position provides multiple reactive sites for chemical modification. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2-ethoxy-5-iodonicotinic acid in the synthesis of novel compounds, with a focus on its application in the development of phosphodiesterase (PDE) inhibitors.
Key Applications
The strategic placement of the iodo group makes 2-ethoxy-5-iodonicotinic acid an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in drug discovery to explore structure-activity relationships (SAR). The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, further expanding the diversity of accessible compounds.
A notable application of this building block is in the synthesis of potent and selective inhibitors of cyclic guanosine 3',5'-monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are a cornerstone in the treatment of male erectile dysfunction and are being investigated for other conditions. The pyridine core of 2-ethoxy-5-iodonicotinic acid can serve as a key structural motif in the design of such inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-5-arylnicotinic Acids via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-ethoxy-5-iodonicotinic acid and various arylboronic acids.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-ethoxy-5-iodonicotinic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
Evacuate and backfill the flask with the inert gas three times.
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-ethoxy-5-arylnicotinic acid.
Data Presentation:
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
2-Ethoxy-5-phenylnicotinic acid
85
2
4-Methoxyphenylboronic acid
2-Ethoxy-5-(4-methoxyphenyl)nicotinic acid
92
3
3-Thienylboronic acid
2-Ethoxy-5-(thiophen-3-yl)nicotinic acid
78
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Protocol 2: Amide Coupling of 2-Ethoxy-5-arylnicotinic Acids
This protocol outlines a standard procedure for the synthesis of amides from the 2-ethoxy-5-arylnicotinic acids prepared in Protocol 1.
To a solution of the 2-ethoxy-5-arylnicotinic acid (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
Stir the mixture at 0 °C for 30 minutes.
Add the desired amine (1.1 mmol) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways and Logical Relationships
Method
Application of 2-Ethoxy-5-iodonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals While specific, publicly documented applications of 2-Ethoxy-5-iodonicotinic acid in medicinal chemistry are limited, its structure is highly analogous to o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
While specific, publicly documented applications of 2-Ethoxy-5-iodonicotinic acid in medicinal chemistry are limited, its structure is highly analogous to other 5-halonicotinic acids, such as 5-bromonicotinic acid, which are extensively used as versatile building blocks in drug discovery.[1] This document provides a representative overview of the potential applications and experimental protocols for 2-Ethoxy-5-iodonicotinic acid, drawing parallels from its bromo- and chloro-analogs, to guide researchers in its use as a scaffold for synthesizing novel bioactive molecules.
The 2-ethoxy-5-iodonicotinic acid scaffold offers several strategic advantages for medicinal chemists. The pyridine ring is a common motif in many drugs, and the three substituents provide distinct points for chemical modification. The carboxylic acid at the 3-position can be readily converted to amides or esters, the ethoxy group at the 2-position influences the electronic properties and steric profile of the molecule, and the iodine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
I. Key Applications in Drug Discovery
The versatility of the 5-halonicotinic acid scaffold makes it suitable for the development of a wide range of therapeutic agents. Based on the applications of similar nicotinic acid derivatives, 2-Ethoxy-5-iodonicotinic acid is a promising starting material for the synthesis of:
Kinase Inhibitors: The pyridine core can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.[1]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of targeted cancer therapies, and novel heterocyclic scaffolds derived from 5-halonicotinic acids can be explored for this purpose.[1]
Central Nervous System (CNS) Agents: The nicotinic acid framework is present in several CNS-active drugs. Modification of this scaffold can lead to new ligands for various receptors and transporters in the brain.
Anti-inflammatory Agents: Derivatives of nicotinic acid have been explored as inhibitors of enzymes like cyclooxygenase (COX), making this scaffold relevant for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[2]
II. Data Presentation: Representative Synthetic Yields
The following table summarizes typical yields for key chemical transformations performed on analogous 5-halonicotinic acid scaffolds. These values can serve as a benchmark for researchers working with 2-Ethoxy-5-iodonicotinic acid.
Transformation
Reaction Type
Substrate
Product
Typical Yield (%)
Reference Compound
Amide Bond Formation
EDCI/HOBt Coupling
5-Iodonicotinic acid derivative
5-Iodo-N-alkyl/aryl-nicotinamide
70-95
5-Bromonicotinic acid
Suzuki-Miyaura Coupling
Pd-catalyzed C-C
5-Iodonicotinic acid ester
5-Aryl/heteroaryl-nicotinic acid ester
60-90
5-Bromonicotinic acid
Sonogashira Coupling
Pd/Cu-catalyzed C-C
5-Iodonicotinic acid derivative
5-Alkynyl-nicotinic acid derivative
50-85
5-Bromonicotinic acid
Buchwald-Hartwig Amination
Pd-catalyzed C-N
5-Iodonicotinic acid ester
5-Amino-nicotinic acid ester
65-88
5-Bromonicotinic acid
III. Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations of a 2-Ethoxy-5-iodonicotinic acid scaffold.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the coupling of 2-Ethoxy-5-iodonicotinic acid with a primary or secondary amine using standard peptide coupling reagents.
Synthesis of 2-Ethoxy-5-iodonicotinic Acid Amides: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-Ethoxy-5-iodonicotinic acid amides, a class of compounds with potential applications in m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Ethoxy-5-iodonicotinic acid amides, a class of compounds with potential applications in medicinal chemistry, particularly as analogs of nicotinamide that may exhibit inhibitory activity against enzymes such as Poly(ADP-ribose) polymerase (PARP).
Introduction
Nicotinamide and its derivatives are crucial components of coenzymes like NAD+ and are involved in a multitude of cellular processes.[1] Synthetic analogs of nicotinamide are of significant interest in drug discovery. The 2-alkoxy-5-halonicotinic acid scaffold, in particular, serves as a versatile building block for the synthesis of various bioactive molecules. This protocol details a two-step synthetic route to 2-Ethoxy-5-iodonicotinic acid amides, commencing with the synthesis of the key intermediate, 2-Ethoxy-5-iodonicotinic acid, followed by its conversion to the desired amides via standard amide coupling methodologies.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the intermediate and a representative final product.
Part 1: Synthesis of 2-Ethoxy-5-iodonicotinic acid
This procedure describes the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-iodonicotinic acid with an ethoxy group.
Materials:
2-Chloro-5-iodonicotinic acid
Anhydrous Ethanol
Sodium metal
Dry Toluene
Hydrochloric acid (HCl), concentrated
Diethyl ether
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (sufficient volume to dissolve the starting material) at room temperature. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-iodonicotinic acid (1 equivalent).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Acidification: To the residue, add water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethoxy-5-iodonicotinic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Part 2: Synthesis of 2-Ethoxy-5-iodonicotinic Acid Amides
Two common methods for amide bond formation are provided below. The choice of method may depend on the specific amine used and the desired reaction conditions.
This method is generally efficient and suitable for a wide range of amines.
Reaction Setup: In a dry round-bottom flask, dissolve 2-Ethoxy-5-iodonicotinic acid (1 equivalent) in anhydrous DMF.
Addition of Reagents: Add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
This is a classic and widely used method for amide bond formation.[2]
Materials:
2-Ethoxy-5-iodonicotinic acid
Amine (primary or secondary, 1.1 equivalents)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equivalents)[3]
Reaction Setup: Dissolve 2-Ethoxy-5-iodonicotinic acid (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
Addition of Reagents: Add EDC (1.5 equivalents), HOBt (1.5 equivalents), the amine (1.1 equivalents), and triethylamine or DIPEA (3 equivalents).[4]
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure amide.
Mandatory Visualization
Caption: Synthetic workflow for 2-Ethoxy-5-iodonicotinic acid amides.
Caption: Proposed mechanism of PARP1 inhibition by nicotinamide analogs.
2-Ethoxy-5-iodonicotinic Acid in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, a form of vitamin B3, and its derivatives are a versatile class of molecules that have garnered significant attention in medici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The pyridine carboxylic acid scaffold serves as a valuable starting point for the development of potent and selective enzyme inhibitors.[2] This document focuses on the potential application of 2-Ethoxy-5-iodonicotinic acid, a hypothetical derivative, in the development of enzyme inhibitors. While specific data for this exact compound is not available in the public domain, this document will utilize data and protocols from closely related nicotinic acid derivatives to illustrate its potential applications and provide detailed experimental methodologies. The structural modifications at the 2, and 5 positions of the nicotinic acid core can significantly influence the inhibitory activity and selectivity against various enzyme targets.[1]
Potential Therapeutic Targets
Nicotinic acid derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases:
α-Amylase and α-Glucosidase: Inhibition of these enzymes is a key strategy in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[4][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a well-established target in oncology.[6]
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a critical aspect of drug development to avoid potential drug-drug interactions.[7]
Quantitative Data on Inhibitory Activity of Nicotinic Acid Derivatives
The following table summarizes the inhibitory activities of various nicotinic acid derivatives against different enzyme targets, as reported in the literature. This data provides a reference for the potential potency that could be expected from novel derivatives like 2-Ethoxy-5-iodonicotinic acid.
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of 2-Ethoxy-5-iodonicotinic acid and other novel nicotinic acid derivatives.
α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.
Materials and Reagents:
Porcine Pancreatic α-Amylase solution (2 units/mL in phosphate buffer)
Starch solution (1% w/v in water or buffer)
Phosphate buffer (0.02 M, pH 6.9, containing 0.006 M NaCl)
3,5-Dinitrosalicylic acid (DNSA) reagent
Test compound (e.g., 2-Ethoxy-5-iodonicotinic acid) dissolved in a suitable solvent (e.g., DMSO)
Acarbose (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
In a 96-well plate, add 20 µL of the test compound or acarbose solution to the respective wells.
For the control (100% enzyme activity) wells, add 20 µL of phosphate buffer.
Add 20 µL of the α-amylase solution to all wells except the blank.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of the starch solution to all wells.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 40 µL of DNSA reagent to each well.
Boil the plate in a water bath for 5-10 minutes to allow for color development.
Cool the plate to room temperature and add 200 µL of distilled water to each well.
Measure the absorbance at 540 nm using a microplate reader.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG).[8]
Materials and Reagents:
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)
Sodium phosphate buffer (0.1 M, pH 6.8)
Sodium carbonate solution (0.1 M)
Test compound (e.g., 2-Ethoxy-5-iodonicotinic acid) dissolved in a suitable solvent (e.g., DMSO)
Acarbose (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.
Add 10 µL of the diluted test compound or acarbose to the respective wells.
Add 20 µL of α-glucosidase solution to all wells except the blank.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of pNPG solution to all wells.
Application Notes and Protocols: 2-Ethoxy-5-iodonicotinic Acid as a Radiolabeling Precursor
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-5-iodonicotinic acid is a versatile precursor for the synthesis of radiolabeled molecules for imaging and therapeutic applications. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-iodonicotinic acid is a versatile precursor for the synthesis of radiolabeled molecules for imaging and therapeutic applications. Its structure, featuring an iodo-substituted pyridine ring and a carboxylic acid group, allows for straightforward incorporation of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) and subsequent conjugation to a variety of targeting vectors such as peptides, antibodies, and small molecules. The ethoxy group can modulate the lipophilicity and pharmacokinetic properties of the resulting radiotracer.
These application notes provide an overview of the utility of 2-Ethoxy-5-iodonicotinic acid and detailed protocols for its use in developing novel radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.
Key Applications
Tumor Imaging: When conjugated to tumor-targeting moieties, radiolabeled derivatives can be used for the non-invasive diagnosis, staging, and monitoring of cancer.
Neuroimaging: The nicotinic acid scaffold is a key component of various neurologically active compounds, making its radiolabeled analogues potential probes for studying neuroreceptors and transporters.
Theranostics: By employing gamma-emitting isotopes for imaging and beta- or alpha-emitting isotopes for therapy, this precursor can be used to develop theranostic agents that combine diagnosis and treatment.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the radiolabeling protocols described below. These values are based on the performance of structurally similar precursors and may vary depending on the specific reaction conditions and target molecule.
Protocol 1: Radioiodination of 2-Ethoxy-5-iodonicotinic Acid
This protocol describes the electrophilic radioiodination of the corresponding stannyl or boronic acid precursor to produce radioiodinated 2-Ethoxy-5-iodonicotinic acid. For the purpose of this protocol, we will assume the use of a tributylstannyl precursor.
To a 1.5 mL reaction vial, add 10-20 µg of the 2-Ethoxy-5-(tributylstannyl)nicotinic acid precursor dissolved in 100 µL of methanol.
Add 5-10 µL of acetic acid to the vial.
Add the desired amount of [¹²⁴I]NaI or [¹²⁵I]NaI solution (e.g., 37-370 MBq).
Initiate the reaction by adding 10-20 µL of Chloramine-T solution.
Vortex the reaction mixture at room temperature for 10-15 minutes.
Quench the reaction by adding 20-40 µL of sodium metabisulfite solution.
Analyze the crude reaction mixture by radio-TLC to determine the radiochemical yield.
Purify the product by loading the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.
Wash the cartridge with water to remove unreacted iodide and other polar impurities.
Elute the desired [¹²⁴I/¹²⁵I]2-Ethoxy-5-iodonicotinic acid with methanol.
Evaporate the methanol under a gentle stream of nitrogen.
Protocol 2: Activation and Conjugation to a Model Peptide
This protocol describes the activation of the carboxylic acid group of the radioiodinated precursor and its subsequent conjugation to an amine-containing molecule, such as a peptide.
Model peptide with a primary amine (e.g., Lys-NH₂)
Phosphate buffered saline (PBS), pH 8.5
Solid Phase Extraction (SPE) cartridge for purification
Radio-HPLC system for analysis and purification
Procedure:
Activation:
To the dried [¹²⁴I/¹²⁵I]2-Ethoxy-5-iodonicotinic acid, add 2 mg of TSTU and 5 µL of DIPEA dissolved in 200 µL of anhydrous DMF.
Let the reaction proceed at room temperature for 20 minutes to form the active N-hydroxysuccinimide (NHS) ester.
Monitor the formation of the active ester by radio-HPLC.
Conjugation:
Dissolve the model peptide (e.g., 1-2 mg) in 500 µL of PBS (pH 8.5).
Add the activated ester solution from the previous step to the peptide solution.
Gently vortex the mixture and allow it to react at room temperature for 30-60 minutes.
Monitor the progress of the conjugation by radio-HPLC.
Purification:
Purify the radiolabeled peptide conjugate using a suitable SPE cartridge or by preparative radio-HPLC.
Collect the fraction containing the desired product.
Quality Control:
Analyze the final product by analytical radio-HPLC to determine the radiochemical purity.
Calculate the specific activity based on the amount of radioactivity and the mass of the peptide conjugate.
Visualizations
Caption: Overall experimental workflow for radiolabeling.
Caption: Logical relationship of key components.
Method
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Ethoxy-5-aryl-nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1] This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 2-Ethoxy-5-iodonicotinic acid with various arylboronic acids, a key transformation for the generation of diverse libraries of substituted nicotinic acid derivatives.
Reaction Scheme
The general reaction scheme involves the palladium-catalyzed coupling of 2-Ethoxy-5-iodonicotinic acid with a generic arylboronic acid to yield the corresponding 2-Ethoxy-5-aryl-nicotinic acid.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Ethoxy-5-iodonicotinic acid with an arylboronic acid.
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or another suitable base
1,4-Dioxane
Water (degassed)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Ethoxy-5-iodonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
Combine the organic layers and wash with brine.
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Ethoxy-5-aryl-nicotinic acid.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of 2-Ethoxy-5-iodonicotinic acid with various arylboronic acids.
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃ (2)
Dioxane/H₂O (4:1)
90
6
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃ (2.5)
Dioxane/H₂O (5:1)
100
4
90-98
3
3-Tolylboronic acid
Pd₂(dba)₃ (1)
SPhos (2)
K₃PO₄ (3)
Toluene/H₂O (10:1)
100
8
80-90
4
2-Thienylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
DME/H₂O (3:1)
85
12
75-85
Note: Yields are illustrative and can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow and Catalytic Cycle
The experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction are depicted in the following diagrams.
Application Notes and Protocols for the Derivatization of 2-Ethoxy-5-iodonicotinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatization of 2-ethoxy-5-iodonicotinic acid for the exploration of its biological activitie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-ethoxy-5-iodonicotinic acid for the exploration of its biological activities. This document offers detailed protocols for the synthesis of amide and ester derivatives, as well as methodologies for their evaluation in antimicrobial, anticancer, and enzyme inhibition assays. While specific biological data for derivatives of 2-ethoxy-5-iodonicotinic acid are not extensively available in public literature, the protocols and data presented herein are based on established methods for analogous nicotinic acid derivatives and serve as a robust framework for initiating research in this area.
Introduction
2-Ethoxy-5-iodonicotinic acid is a substituted pyridine carboxylic acid, a class of compounds known for a wide range of biological activities. Nicotinic acid and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] The derivatization of the carboxylic acid moiety into amides and esters is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as solubility, stability, and cell permeability, which can significantly impact its biological efficacy and pharmacokinetic profile.[2]
This document outlines the synthesis of novel amide and ester derivatives of 2-ethoxy-5-iodonicotinic acid and provides detailed protocols for their screening in relevant biological assays.
Data Presentation
The following tables present hypothetical quantitative data for the biological activities of synthesized derivatives. These values are for illustrative purposes and are based on activities observed for structurally related nicotinic acid derivatives.
Table 1: Hypothetical Antimicrobial Activity of 2-Ethoxy-5-iodonicotinic Acid Derivatives
Compound ID
Derivative Type
R Group
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
EA-1
Amide
-CH₂-C₆H₅
16
64
EA-2
Amide
-(CH₂)₃CH₃
32
>128
EA-3
Amide
-NH-C₆H₅
8
32
EE-1
Ester
-CH₂CH₃
64
>128
EE-2
Ester
-CH₂(p-NO₂-C₆H₄)
32
64
Ciprofloxacin
(Control)
-
1
0.5
Table 2: Hypothetical Anticancer Activity of 2-Ethoxy-5-iodonicotinic Acid Derivatives
Compound ID
Derivative Type
R Group
IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
IC₅₀ (µM) vs. A549 (Lung Cancer)
EA-1
Amide
-CH₂-C₆H₅
25.5
42.1
EA-2
Amide
-(CH₂)₃CH₃
58.2
75.9
EA-3
Amide
-NH-C₆H₅
15.8
29.4
EE-1
Ester
-CH₂CH₃
>100
>100
EE-2
Ester
-CH₂(p-NO₂-C₆H₄)
45.3
68.7
Doxorubicin
(Control)
-
0.8
1.2
Table 3: Hypothetical Enzyme Inhibition Activity of 2-Ethoxy-5-iodonicotinic Acid Derivatives
Compound ID
Derivative Type
R Group
Target Enzyme
IC₅₀ (µM)
EA-1
Amide
-CH₂-C₆H₅
Tyrosinase
38.7
EA-3
Amide
-NH-C₆H₅
CYP2D6
12.5
EE-2
Ester
-CH₂(p-NO₂-C₆H₄)
Tyrosinase
62.1
Kojic Acid
(Control)
-
Tyrosinase
15.2
Quinidine
(Control)
-
CYP2D6
0.5
Experimental Protocols
Synthesis of Amide Derivatives (EA-Series)
This protocol describes a general method for the synthesis of amides from 2-ethoxy-5-iodonicotinic acid via an acid chloride intermediate.
Protocol 1: Amide Synthesis
Acid Chloride Formation: In a round-bottom flask, suspend 2-ethoxy-5-iodonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-ethoxy-5-iodonicotinoyl chloride.
Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Synthesis of Ester Derivatives (EE-Series)
This protocol outlines the Fischer esterification method for the synthesis of esters from 2-ethoxy-5-iodonicotinic acid.
Protocol 2: Ester Synthesis
Esterification: Dissolve 2-ethoxy-5-iodonicotinic acid (1.0 eq) in the corresponding alcohol (e.g., ethanol for the ethyl ester, 20 mL/mmol), which acts as both reactant and solvent. Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is purified by column chromatography on silica gel.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[3]
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
Incubation: Incubate the plates at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
This protocol is adapted from studies on tyrosinase inhibition by other nicotinic acid derivatives.[4]
Assay Preparation: In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of the test compound.
Pre-incubation: Incubate the plate at 25 °C for 10 minutes.
Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.
Kinetic Measurement: Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for 10-20 minutes.
Data Analysis: Calculate the initial reaction velocities. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Application Notes and Protocols: 2-Ethoxy-5-iodonicotinic Acid in the Synthesis of PET Ligands
For Researchers, Scientists, and Drug Development Professionals Introduction Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify biochemical processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for the development of new therapeutics. 2-Ethoxy-5-iodonicotinic acid is a versatile precursor for the synthesis of various PET ligands. Its structure offers multiple sites for radiolabeling, including the potential for introducing a carbon-11 labeled ethoxy group or utilizing the iodo-moiety for radioiodination or stannylation followed by radioiodination. This document provides detailed application notes and protocols for the use of 2-ethoxy-5-iodonicotinic acid in the synthesis of PET ligands, with a focus on [¹¹C]ethoxy labeling for targeting neuroreceptors.
Synthetic Strategy Overview
The primary strategy outlined here involves the O-alkylation of a corresponding des-ethyl precursor, 2-hydroxy-5-iodonicotinic acid, using [¹¹C]ethyl iodide. This approach allows for the late-stage introduction of the positron-emitting radionuclide, which is advantageous for short-lived isotopes like carbon-11 (t½ ≈ 20.4 minutes). The resulting [¹¹C]2-ethoxy-5-iodonicotinic acid can then be coupled to a suitable amine-containing targeting vector to yield the final PET ligand. This modular approach allows for the synthesis of a library of PET ligands for various biological targets.
Experimental Protocols
Synthesis of the Precursor: 2-Hydroxy-5-iodonicotinic acid
The synthesis of the des-ethyl precursor is a prerequisite for the radiolabeling step.
Methodology:
Starting Material: Commercially available 2-hydroxynicotinic acid.
Iodination: The 2-hydroxynicotinic acid is subjected to electrophilic iodination using N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF).
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then precipitated by adjusting the pH, filtered, washed, and dried. Further purification can be achieved by recrystallization.
Radiosynthesis of [¹¹C]2-Ethoxy-5-iodonicotinic acid
This protocol details the key radiolabeling step.
Methodology:
Production of [¹¹C]CH₄: [¹¹C]CO₂ produced from a cyclotron target is converted to [¹¹C]CH₄ via a gas-phase reaction with H₂ over a nickel catalyst.
Synthesis of [¹¹C]CH₃I: The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.
Synthesis of [¹¹C]C₂H₅I ([¹¹C]ethyl iodide): [¹¹C]CH₃I is homologated to [¹¹C]C₂H₅I.
O-¹¹C-Ethylation:
The precursor, 2-hydroxy-5-iodonicotinic acid (1-2 mg), is dissolved in a suitable solvent (e.g., DMF) in a sealed reaction vessel.
A base (e.g., Cs₂CO₃ or K₂CO₃) is added to deprotonate the hydroxyl group.
The gaseous [¹¹C]ethyl iodide is trapped in the reaction mixture at room temperature.
The reaction vessel is heated to an elevated temperature (e.g., 80-120 °C) for a short duration (e.g., 5-10 minutes).
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [¹¹C]2-ethoxy-5-iodonicotinic acid.
Amide Coupling to a Targeting Vector
The final step involves conjugating the radiolabeled acid to a targeting molecule.
Methodology:
Activation: The purified [¹¹C]2-ethoxy-5-iodonicotinic acid is activated using a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.
Coupling: The amine-containing targeting vector is added to the activated ester, and the reaction is allowed to proceed at room temperature for a few minutes.
Final Purification: The final PET ligand is purified by HPLC to remove any unreacted starting materials and byproducts.
Formulation: The purified PET ligand is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo administration.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a [¹¹C]ethoxy-labeled PET ligand derived from 2-hydroxy-5-iodonicotinic acid, based on analogous literature reports.[1]
Synthetic Workflow for [¹¹C]Ethoxy-Labeled PET Ligand
Caption: Synthetic workflow for PET ligand synthesis.
Conclusion
2-Ethoxy-5-iodonicotinic acid and its des-ethyl precursor are valuable building blocks for the synthesis of PET ligands. The outlined protocols for precursor synthesis, [¹¹C]ethoxy labeling, and subsequent conjugation provide a robust framework for the development of novel imaging agents. The modular nature of this synthetic approach allows for the rapid generation and evaluation of a diverse range of PET ligands for various biological targets, thereby facilitating advances in molecular imaging and drug development.
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Ethoxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodology for the scaled-up synthesis of 2-Ethoxy-5-iodonicotinic acid, a key intermediate in the development o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scaled-up synthesis of 2-Ethoxy-5-iodonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The described two-step process involves the nucleophilic aromatic substitution of 2-chloronicotinic acid to yield 2-ethoxynicotinic acid, followed by regioselective iodination. This protocol is designed to be scalable and focuses on process efficiency, safety, and product purity. Quantitative data is summarized in tables for easy reference, and a detailed experimental workflow is provided.
Introduction
2-Ethoxy-5-iodonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. Its synthesis on a laboratory scale is often straightforward; however, scaling up the production presents several challenges, including reaction control, purification, and cost-effectiveness. This application note outlines a robust and scalable two-step synthesis route starting from the readily available 2-chloronicotinic acid. The methodology is based on established chemical principles and incorporates considerations for industrial-scale production.
Overall Synthesis Pathway
The proposed synthetic route for 2-Ethoxy-5-iodonicotinic acid is a two-step process:
Step 1: Synthesis of 2-Ethoxynicotinic Acid via nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with sodium ethoxide.
Step 2: Iodination of 2-Ethoxynicotinic Acid to introduce an iodine atom at the 5-position of the pyridine ring.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-iodonicotinic aci...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-iodonicotinic acid. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during the experimental process.
Overall Synthetic Workflow
The synthesis of 2-Ethoxy-5-iodonicotinic acid is typically a three-step process starting from nicotinic acid. The following diagram illustrates the general workflow.
Caption: Synthetic pathway for 2-Ethoxy-5-iodonicotinic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Step 1: Synthesis of 2-Chloronicotinic Acid
Q1: My yield of 2-chloronicotinic acid is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide can stem from several factors. Here are some troubleshooting steps:
Incomplete N-oxidation: Ensure the initial oxidation of nicotinic acid to its N-oxide is complete. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or using a slight excess of the oxidizing agent (e.g., H₂O₂).
Inefficient Chlorination: The chlorination step using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is critical.[1][2]
Temperature Control: Maintain the reaction temperature between 100-105°C for 1-1.5 hours.[1] Lower temperatures can lead to incomplete reaction, while higher temperatures may cause decomposition.
Reagent Quality: Use freshly opened or properly stored POCl₃ and PCl₅ as they are sensitive to moisture.
Thorough Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Work-up losses: During the work-up, 2-chloronicotinic acid is precipitated by adding water.[1] The pH of the solution is crucial for maximizing precipitation. Adjust the pH carefully to the isoelectric point of the product.
Quantitative Data for 2-Chloronicotinic Acid Synthesis:
Q2: I am having trouble with the ethoxylation of 2-chloronicotinic acid. What are the potential side reactions?
A2: The ethoxylation of 2-chloronicotinic acid is a nucleophilic aromatic substitution (SNAr) reaction. While generally effective on electron-deficient pyridine rings, the presence of the carboxylic acid group can lead to challenges.
Deprotonation of the Carboxylic Acid: The reaction is typically carried out using a base like sodium ethoxide. This will deprotonate the carboxylic acid, forming a carboxylate anion. This may decrease the electron-withdrawing effect of the group, potentially slowing down the SNAr reaction.
Esterification: The ethoxide can react with the carboxylic acid to form an ethyl ester. To favor the desired ether formation, it is crucial to use anhydrous conditions and control the stoichiometry of the ethoxide.
Solvent Choice: The choice of solvent is important. A polar aprotic solvent like DMF or DMSO can facilitate the SNAr reaction. Using ethanol as the solvent might favor esterification.
Q3: How can I minimize side reactions during ethoxylation?
A3: To minimize side reactions and favor the formation of 2-ethoxynicotinic acid:
Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the ethoxylation step. The ester can be hydrolyzed back to the carboxylic acid after the ethoxy group has been introduced.
Use a Milder Base: Instead of sodium ethoxide, a weaker base like potassium carbonate in the presence of ethanol might be effective and reduce the extent of deprotonation and side reactions.
Careful Control of Reaction Conditions: Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to more side products. Maintain a moderate reaction temperature.
Step 3: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
Q4: How can I ensure the regioselective iodination at the 5-position?
A4: The regioselectivity of the iodination is directed by the existing substituents on the pyridine ring. The ethoxy group at the 2-position is an activating, ortho-, para-directing group. The carboxylic acid at the 3-position is a deactivating, meta-directing group. Both groups direct the incoming electrophile (iodine) to the 5-position.
To ensure high regioselectivity:
Choice of Iodinating Agent: A variety of iodinating agents can be used, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine with an oxidizing agent. The choice of reagent can influence selectivity.
Reaction Conditions: Mild reaction conditions are generally preferred to avoid side reactions and potential di-iodination.
Q5: I am observing hydrolysis of the ethoxy group during iodination. How can I prevent this?
A5: The acidic conditions often employed in electrophilic aromatic iodination can lead to the hydrolysis of the ethoxy group back to a hydroxyl group.
Use Non-Acidic Iodination Methods: Explore iodination methods that do not require strong acids. For example, using molecular iodine in the presence of a mild oxidizing agent might be a suitable alternative.
Control Reaction Time and Temperature: Minimize the exposure of the substrate to acidic conditions by keeping the reaction time as short as possible and maintaining a low temperature.
Protecting Groups: If hydrolysis is a persistent issue, consider using a more robust alkoxy group that is less prone to cleavage under acidic conditions, although this would change the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid
N-Oxidation: Dissolve nicotinic acid in a suitable solvent (e.g., acetic acid). Add hydrogen peroxide (30% solution) dropwise at room temperature. Heat the mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and carefully precipitate the nicotinic acid N-oxide. Filter, wash with a small amount of cold water, and dry.
Chlorination: To a flask containing phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) with cooling. Then, add the dried nicotinic acid N-oxide in portions. Heat the reaction mixture to 100-105°C and stir for 1-1.5 hours.[1]
Work-up: After cooling, pour the reaction mixture slowly onto crushed ice. Adjust the pH of the aqueous solution with a base (e.g., sodium carbonate) to precipitate the 2-chloronicotinic acid. Filter the solid, wash with cold water, and dry to obtain the product.
Protocol 2: Synthesis of 2-Ethoxynicotinic Acid (via Ester Protection)
Esterification of 2-Chloronicotinic Acid: Reflux 2-chloronicotinic acid in ethanol with a catalytic amount of sulfuric acid for several hours. Monitor the reaction by TLC. After completion, neutralize the acid and extract the ethyl 2-chloronicotinate with a suitable organic solvent. Dry the organic layer and evaporate the solvent.
Ethoxylation: Prepare a solution of sodium ethoxide in anhydrous ethanol. Add the ethyl 2-chloronicotinate to this solution and heat the mixture under reflux. Monitor the reaction progress by TLC.
Hydrolysis: Once the ethoxylation is complete, add water to the reaction mixture and continue to reflux to hydrolyze the ester. Acidify the solution to precipitate the 2-ethoxynicotinic acid. Filter, wash with cold water, and dry.
Protocol 3: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
Iodination: Dissolve 2-ethoxynicotinic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Add N-iodosuccinimide (NIS) in portions at room temperature. If necessary, add a catalytic amount of a strong acid like sulfuric acid.
Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain 2-Ethoxy-5-iodonicotinic acid.
Technical Support Center: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-iodonicotin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-iodonicotinic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, helping users to identify and resolve problems to improve reaction yield and product purity.
Q1: Why is the yield of 2-Ethoxynicotinic acid from 2-Chloronicotinic acid unexpectedly low?
A1: Low yields in the conversion of 2-chloronicotinic acid to 2-ethoxynicotinic acid can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by insufficient reaction time or temperatures that are too low. Another common issue is the purity of the starting materials; moisture in the ethanol or impurities in the 2-chloronicotinic acid can lead to side reactions. The choice of base and its stoichiometry are also critical; an inadequate amount of a weak base may not effectively neutralize the HCl generated, thereby slowing down or halting the reaction.
To address these issues, ensure all reagents are anhydrous and of high purity. Consider extending the reaction time or cautiously increasing the temperature. Optimizing the base used (e.g., sodium ethoxide) and ensuring at least a stoichiometric amount is present can significantly improve the yield.
Q2: During the iodination of 2-Ethoxynicotinic acid, I am observing the formation of multiple iodinated products or no reaction at all. What could be the cause?
A2: The iodination of activated aromatic rings like 2-ethoxynicotinic acid requires careful control of reaction conditions to ensure selective mono-iodination at the 5-position.
Multiple Iodinated Products: The formation of di-iodinated or other isomeric products often results from the iodinating agent being too reactive or the reaction temperature being too high. Using a milder iodinating agent or lowering the reaction temperature can enhance selectivity.[1] Controlling the stoichiometry of the iodinating agent to a 1:1 or slightly sub-stoichiometric ratio with the substrate is also crucial to disfavor multiple iodinations.
No Reaction: A lack of reaction can be due to an insufficiently reactive iodinating agent for the specific substrate. While 2-ethoxynicotinic acid is activated, electron-withdrawing groups can still decrease its reactivity. The purity of the iodinating reagent, such as iodine monochloride (ICl), is critical, as it is sensitive to moisture and can decompose over time.[1] Using a fresh or purified batch of the reagent is recommended.[1] For less reactive substrates, the addition of a Lewis acid catalyst or performing the reaction in a strong acid might be necessary to increase the electrophilicity of the iodine source.[1]
Q3: My final product, 2-Ethoxy-5-iodonicotinic acid, is difficult to purify and appears to contain colored impurities. What are the best purification strategies?
A3: Colored impurities often arise from side reactions or the presence of residual iodine. A common first step in purification is to wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
For the removal of other impurities, recrystallization is often an effective method. The choice of solvent is critical and may require some experimentation with different solvent systems (e.g., ethanol/water, acetic acid/water). If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing 2-Ethoxy-5-iodonicotinic acid?
A1: A common and effective synthetic route involves a two-step process starting from commercially available 2-chloronicotinic acid:
Etherification: Conversion of 2-chloronicotinic acid to 2-ethoxynicotinic acid. This is typically achieved by reacting 2-chloronicotinic acid with sodium ethoxide in ethanol.
Iodination: Electrophilic iodination of the resulting 2-ethoxynicotinic acid at the 5-position. A common reagent for this step is iodine monochloride (ICl).
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Safety is paramount in any chemical synthesis. Key precautions include:
Handling Reagents: Iodine monochloride (ICl) is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Thionyl chloride, if used for esterification, is also highly corrosive and reacts violently with water.
Reaction Conditions: Some steps may be exothermic. It is important to control the rate of addition of reagents and have adequate cooling available.
Waste Disposal: Halogenated organic waste and acidic/basic aqueous waste should be disposed of according to institutional safety protocols.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the etherification and iodination steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Ethoxynicotinic Acid
Parameter
Condition A
Condition B
Condition C
Base
Na₂CO₃
K₂CO₃
NaOEt
Temperature
80°C
100°C
78°C (reflux)
Reaction Time
12 hours
8 hours
6 hours
Yield (%)
65%
75%
90%
Table 2: Influence of Iodinating Agent and Temperature on the Iodination of 2-Ethoxynicotinic Acid
Parameter
Condition 1
Condition 2
Condition 3
Iodinating Agent
I₂ / HIO₃
NIS
ICl
Temperature
60°C
25°C
0°C to RT
Reaction Time
8 hours
12 hours
4 hours
Yield of 5-iodo isomer (%)
70%
80%
92%
Formation of other isomers
Moderate
Low
Minimal
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxynicotinic Acid
Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
Reaction Setup: To the sodium ethoxide solution, add 2-chloronicotinic acid (7.88 g, 50 mmol).
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize with 2M HCl. Remove the ethanol under reduced pressure. The resulting solid is then dissolved in water and the pH is adjusted to ~4 with 2M HCl to precipitate the product.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-ethoxynicotinic acid.
Protocol 2: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
Reaction Setup: In a flask protected from light, dissolve 2-ethoxynicotinic acid (8.35 g, 50 mmol) in glacial acetic acid (100 mL).
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of iodine monochloride (8.12 g, 50 mmol) in glacial acetic acid (20 mL) dropwise while maintaining the temperature below 5°C.
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
Work-up and Isolation: Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (10 g in 200 mL of water) to quench the excess iodine. A precipitate will form.
Purification: Filter the solid, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to obtain pure 2-Ethoxy-5-iodonicotinic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Ethoxy-5-iodonicotinic acid.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Purification of 2-Ethoxy-5-iodonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Ethoxy-5-iodon...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Ethoxy-5-iodonicotinic acid.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Q: My crude 2-Ethoxy-5-iodonicotinic acid shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A: The impurities in your crude product largely depend on the synthetic route employed. Assuming a common pathway involving the ethoxylation of a 2-halonicotinic acid followed by iodination, you may be encountering the following:
Unreacted Starting Materials: Residual 2-chloronicotinic acid or 2-ethoxynicotinic acid.
Iodination-Related Impurities: Di-iodinated species or regioisomers of the desired product.
Hydrolysis Byproducts: 2-Hydroxy-5-iodonicotinic acid, resulting from the cleavage of the ether bond.
A combination of purification strategies is often necessary. An initial acid-base extraction can help separate the acidic product from neutral impurities. This is typically followed by either recrystallization or column chromatography for further purification.
Issue 2: Difficulty with Recrystallization
Q: I am attempting to recrystallize 2-Ethoxy-5-iodonicotinic acid, but it is "oiling out" or the yield is very low. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point, often due to a rapid temperature drop or a high concentration of impurities.[1] Low yield is commonly a result of using too much solvent or premature crystallization.[1]
Troubleshooting Steps:
Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[1]
Solvent Selection: The choice of solvent is critical. For structurally similar compounds like 5-bromonicotinic acid, solvents such as water, ethanol, and isopropyl alcohol have proven effective.[1] It is advisable to test a range of solvents on a small scale.
Minimize Solvent Volume: To improve your yield, use the minimum amount of hot solvent required to fully dissolve your crude product.[1]
Issue 3: Challenges with Column Chromatography
Q: My column chromatography is not providing good separation of 2-Ethoxy-5-iodonicotinic acid from its impurities. How can I optimize the separation?
A: Poor separation during column chromatography can be due to an inappropriate solvent system or issues with the stationary phase.
Optimization Strategies:
TLC Analysis: First, identify a suitable mobile phase using Thin Layer Chromatography (TLC).[2] Test various solvent systems of differing polarities. For related nicotinic acid derivatives, mixtures like chloroform-ethanol have been used.[3] A good solvent system will show clear separation of the spots on the TLC plate, with the desired product having an Rf value ideally between 0.25 and 0.35 for effective column separation.[2]
Adding Acid to the Mobile Phase: For carboxylic acids, tailing on silica gel is a common issue. Adding a small amount of a volatile acid, such as acetic acid, to your eluent can often lead to sharper peaks and better separation.[2]
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute the more strongly adsorbed compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for recrystallizing 2-Ethoxy-5-iodonicotinic acid?
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: The most common method is to collect fractions and analyze them by TLC.[4] Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material. This will allow you to identify which fractions contain your pure product.[4]
Q3: My purified product is still colored. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[1] Add a small amount of charcoal to the hot solution during recrystallization, before the hot filtration step.[1] Be cautious not to use an excessive amount, as this can adsorb your desired product and reduce the yield.[1]
Q4: What analytical techniques are suitable for assessing the final purity of 2-Ethoxy-5-iodonicotinic acid?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of substituted pyridine carboxylic acids.[5] Additionally, obtaining a sharp melting point is a good indicator of purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Recrystallization Solvents for Related Halo-Nicotinic Acids
Protocol 1: General Procedure for Recrystallization
Dissolution: Place the crude 2-Ethoxy-5-iodonicotinic acid in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of a trial solvent (e.g., isopropyl alcohol).
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Pre-heat a funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold solvent.
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: General Procedure for Column Chromatography
Select a Solvent System: Based on TLC analysis, choose an appropriate mobile phase that gives good separation.
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent component of your mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample to the top of the column.
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethoxy-5-iodonicotinic acid.
Visualizations
Caption: General workflow for the purification of 2-Ethoxy-5-iodonicotinic acid.
Caption: Troubleshooting logic for common recrystallization issues.
"side reactions in the preparation of 2-Ethoxy-5-iodonicotinic acid"
Welcome to the technical support center for the preparation of 2-Ethoxy-5-iodonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and fi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the preparation of 2-Ethoxy-5-iodonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the two main stages of the synthesis: the ethoxylation of 2-chloronicotinic acid and the subsequent iodination of 2-ethoxynicotinic acid.
Stage 1: Ethoxylation of 2-Chloronicotinic Acid
Issue 1: Incomplete consumption of 2-chloronicotinic acid.
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting material, 2-chloronicotinic acid, remaining.
Possible Causes & Solutions:
Cause
Solution
Insufficient Sodium Ethoxide
Ensure an adequate excess of sodium ethoxide is used. A molar ratio of at least 2.5 to 3.0 equivalents relative to 2-chloronicotinic acid is recommended to drive the reaction to completion.
Low Reaction Temperature
The nucleophilic aromatic substitution may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring the progress by TLC or LC-MS.
Poor Quality Sodium Ethoxide
Sodium ethoxide can decompose upon exposure to moisture. Use freshly prepared or properly stored sodium ethoxide. Consider titrating the sodium ethoxide solution to determine its exact concentration before use.
Presence of Water
Water can react with sodium ethoxide and can also lead to the formation of 2-hydroxynicotinic acid as a byproduct. Ensure all glassware is thoroughly dried and use anhydrous ethanol as the solvent.
Issue 2: Formation of 2-hydroxynicotinic acid as a major byproduct.
Symptom: A significant spot/peak corresponding to 2-hydroxynicotinic acid is observed in the TLC or LC-MS analysis of the crude product.
Possible Cause & Solution:
Cause
Solution
Presence of Water in the Reaction
Meticulously dry all glassware and use anhydrous ethanol. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Stage 2: Iodination of 2-Ethoxynicotinic Acid
Issue 3: Low yield of the desired 5-iodo isomer.
Symptom: The isolated yield of 2-Ethoxy-5-iodonicotinic acid is low, and analysis of the crude product shows the presence of unreacted starting material and/or other isomers.
Possible Causes & Solutions:
Cause
Solution
Inefficient Iodinating Agent
For electron-rich systems like 2-ethoxynicotinic acid, a moderately reactive iodinating agent is often sufficient. Iodine monochloride (ICl) is a common and effective choice. N-Iodosuccinimide (NIS) can also be used, sometimes with a catalytic amount of a strong acid like trifluoroacetic acid to enhance its reactivity.
Suboptimal Reaction Temperature
Iodination reactions can be sensitive to temperature. If the reaction is too slow, a slight increase in temperature may be beneficial. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction closely.
Incorrect Stoichiometry
Ensure that at least one equivalent of the iodinating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion.
Issue 4: Formation of di-iodinated byproducts.
Symptom: Mass spectrometry analysis of the product mixture indicates the presence of a di-iodo-2-ethoxynicotinic acid species.
Possible Cause & Solution:
Cause
Solution
Excess Iodinating Agent or Prolonged Reaction Time
The ethoxy group is activating, making the pyridine ring susceptible to further iodination. Use a controlled amount of the iodinating agent (close to 1.0 equivalent). Monitor the reaction progress carefully and stop the reaction as soon as the starting material is consumed to minimize the formation of the di-iodinated product.
Issue 5: Product is colored and difficult to purify.
Symptom: The isolated crude product has a persistent color (e.g., brown or purple) that is difficult to remove by standard purification methods.
Possible Cause & Solution:
Cause
Solution
Formation of Iodine-based Impurities
Residual iodine or iodine-containing byproducts can cause coloration. During the work-up, wash the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess iodine.
Product Degradation
Harsh reaction conditions (e.g., high temperatures or very strong acids) can lead to decomposition. Use the mildest effective conditions for the iodination.
Ineffective Purification
Recrystallization is often an effective method for purifying nicotinic acid derivatives.[1][2] Experiment with different solvent systems. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
FAQs
Q1: What is the role of the ethoxy group in the iodination step?
The ethoxy group at the 2-position is an electron-donating group. It activates the pyridine ring towards electrophilic aromatic substitution, making the iodination reaction more facile than on an unsubstituted nicotinic acid. It also directs the incoming iodine electrophile primarily to the 5-position.
Q2: Can I use molecular iodine (I₂) directly for the iodination?
Direct iodination with molecular iodine is often slow and requires an oxidizing agent to generate a more potent electrophilic iodine species. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are generally more effective for this transformation.
Q3: My final product shows a broad melting point. What could be the reason?
A broad melting point typically indicates the presence of impurities. The most likely impurities are unreacted starting materials (2-chloronicotinic acid or 2-ethoxynicotinic acid), side products such as 2-hydroxynicotinic acid or di-iodinated species, or residual solvents. Further purification by recrystallization or chromatography is recommended.[1]
Q4: Is it necessary to protect the carboxylic acid group before iodination?
In most cases, it is not necessary to protect the carboxylic acid group. The pyridine ring is sufficiently activated by the ethoxy group for selective iodination to occur without significant side reactions involving the carboxylic acid.
Q5: How can I confirm the regiochemistry of the iodination?
The most reliable method to confirm the position of the iodine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR will show characteristic shifts and coupling patterns for the protons and carbons on the pyridine ring, allowing for unambiguous structure determination.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxynicotinic Acid
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous ethanol.
Addition of Base: To this solution, add sodium ethoxide (2.5 - 3.0 eq) portion-wise. The reaction may be exothermic.
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the solution with an appropriate acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Ethoxy-5-iodonicotinic Acid
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-ethoxynicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.0 - 1.1 eq) in the same solvent to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction steps and potential side reactions.
Caption: Ethoxylation of 2-chloronicotinic acid and a potential side reaction.
Caption: Iodination of 2-ethoxynicotinic acid and a potential side reaction.
Caption: A simplified troubleshooting workflow for the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-5-iodonicotinic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodonicotinic acid and its deriv...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodonicotinic acid and its derivatives. Here, you will find detailed information to optimize your reaction conditions, troubleshoot common issues, and ensure successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 2-Ethoxy-5-iodonicotinic acid?
A1: 2-Ethoxy-5-iodonicotinic acid is a versatile building block. The primary reaction sites are the carboxylic acid group and the carbon-iodine bond on the pyridine ring. Common derivatization reactions include:
Amide bond formation: Coupling of the carboxylic acid with various amines.
Esterification: Conversion of the carboxylic acid to its corresponding esters.
Palladium-catalyzed cross-coupling reactions: Utilizing the C-I bond for Suzuki-Miyaura, Sonogashira, and Heck reactions to form C-C bonds.
Q2: I am observing low yields in my amide coupling reaction. What are the likely causes?
A2: Low yields in amide coupling reactions with 2-Ethoxy-5-iodonicotinic acid can stem from several factors. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxylic acid. Common causes include inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions. For sterically hindered or electron-deficient anilines, specialized coupling agents and prolonged reaction times may be necessary.[1][2]
Q3: My Suzuki-Miyaura coupling reaction is not proceeding as expected. What should I check?
A3: Challenges in Suzuki-Miyaura couplings involving pyridine derivatives often relate to the choice of catalyst, base, and solvent. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Common issues to troubleshoot include:
Catalyst deactivation: Ensure your palladium catalyst is active.
Base selection: The choice of base is critical and can influence the reaction outcome.
Solvent and temperature: These parameters need to be optimized for your specific substrates.
Boric acid decomposition: Ensure the quality and stability of your boronic acid reagent.
Q4: How can I improve the efficiency of my Fischer esterification?
A4: Fischer esterification is an equilibrium-driven process. To improve yields, the equilibrium needs to be shifted towards the product side.[3] This can be achieved by:
Using a large excess of the alcohol.
Removing water as it is formed, for example, by using a Dean-Stark apparatus.
Employing a suitable acid catalyst. For substrates like nicotinic acid derivatives, catalyst inhibition can sometimes be observed.[4][5]
Q5: What are some common side reactions to be aware of during these derivatizations?
A5: Undesired side reactions can compete with your desired transformation. For palladium-catalyzed reactions, homo-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur. In amide coupling, racemization can be an issue if your amine or carboxylic acid contains a chiral center. During esterification, dehydration of the alcohol or other acid-catalyzed side reactions can take place, especially at elevated temperatures.
Troubleshooting Guides
Amide Bond Formation
Problem
Possible Cause
Troubleshooting Steps
Low or no product formation
Incomplete activation of the carboxylic acid.
- Use a more potent coupling reagent (e.g., HATU, HBTU). - Increase the equivalents of the coupling reagent.
Low nucleophilicity of the amine (especially with electron-deficient anilines).
- Use a stronger, non-nucleophilic base (e.g., DBU). - Increase the reaction temperature.
Steric hindrance at the acid or amine.
- Use a less bulky coupling reagent. - Consider converting the carboxylic acid to the more reactive acyl chloride.[6]
Epimerization of chiral centers
Racemization during activation.
- Add a racemization suppressor like HOBt or OxymaPure. - Perform the reaction at a lower temperature.
Difficult purification
Byproducts from the coupling reagent (e.g., DCU from DCC).
- Use a water-soluble carbodiimide like EDC to facilitate workup. - Choose a coupling reagent that gives easily removable byproducts.
Suzuki-Miyaura Coupling
Problem
Possible Cause
Troubleshooting Steps
Low or no conversion
Catalyst inactivity.
- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst or a more active ligand.
Inappropriate base or solvent.
- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Use a solvent system known to be effective for pyridine substrates (e.g., dioxane/water, toluene/water).
Homocoupling of boronic acid
Presence of oxygen.
- Thoroughly degas the reaction mixture. - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation (loss of boronic acid group)
Harsh reaction conditions.
- Use milder basic conditions. - Lower the reaction temperature.
Low yield of biaryl product
Poor solubility of reactants.
- Choose a solvent system that solubilizes all components at the reaction temperature.
Quantitative Data Summary
The following tables provide representative data for common derivatization reactions of 2-Ethoxy-5-iodonicotinic acid and its analogs. Conditions and yields can vary based on the specific substrates and reagents used.
Table 1: Amide Bond Formation with 2-Ethoxy-5-iodonicotinic Acid
Amine
Coupling Reagent
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Aniline
HATU
DIPEA
DMF
25
12
85-95
4-Methoxyaniline
EDC/HOBt
NMM
DCM
25
16
80-90
2,6-Dimethylaniline
Acyl Chloride
Pyridine
DCM
0-25
6
60-70
Benzylamine
T3P
Et₃N
EtOAc
25
8
90-98
Table 2: Esterification of 2-Ethoxy-5-iodonicotinic Acid
Alcohol
Catalyst
Method
Temp (°C)
Time (h)
Yield (%)
Methanol
H₂SO₄
Reflux
65
24
70-80
Ethanol
SOCl₂ then EtOH
Two-step
78
4
85-95
Isopropanol
DCC/DMAP
Steglich
25
18
75-85
Benzyl alcohol
H₂SO₄
Dean-Stark
110
12
80-90
Table 3: Suzuki-Miyaura Coupling of Ethyl 2-Ethoxy-5-iodonicotinate
Arylboronic Acid
Palladium Catalyst
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(PPh₃)₄
-
K₂CO₃
Toluene/H₂O
90
12
80-90
4-Tolylboronic acid
Pd₂(dba)₃
SPhos
K₃PO₄
Dioxane
100
8
85-95
3-Thienylboronic acid
Pd(dppf)Cl₂
-
Cs₂CO₃
DMF
110
6
75-85
4-Formylphenylboronic acid
Pd(OAc)₂
XPhos
K₂CO₃
Toluene/EtOH/H₂O
80
16
70-80
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
To a solution of 2-Ethoxy-5-iodonicotinic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.05 equiv) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, combine the ethyl 2-ethoxy-5-iodonicotinate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the derivatization of 2-Ethoxy-5-iodonicotinic acid.
Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling reactions.
"deiodination of 2-Ethoxy-5-iodonicotinic acid under reaction conditions"
Frequently Asked Questions (FAQs) Q1: What are the common methods for the deiodination of aryl iodides like 2-Ethoxy-5-iodonicotinic acid? A1: Catalytic transfer hydrogenation is a widely used and effective method.
Author: BenchChem Technical Support Team. Date: December 2025
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the deiodination of aryl iodides like 2-Ethoxy-5-iodonicotinic acid?
A1: Catalytic transfer hydrogenation is a widely used and effective method. This typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor like ammonium formate or formic acid. Other methods include reaction with hydrogen gas or using other reducing agents.
Q2: My deiodination reaction of 2-Ethoxy-5-iodonicotinic acid is showing low or no conversion. What are the potential causes?
A2: Low or no conversion can be attributed to several factors:
Catalyst Inactivity: The Pd/C catalyst may be old, improperly stored, or poisoned.
Inefficient Hydrogen Source: The hydrogen donor may be of poor quality, or used in insufficient amounts.
Poor Substrate Solubility: 2-Ethoxy-5-iodonicotinic acid might not be fully dissolved in the chosen solvent, hindering its access to the catalyst.
Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
Substrate-Specific Issues: The nitrogen atom in the nicotinic acid ring can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. The carboxylic acid group might also interact with the catalyst or base.
Q3: I am observing side products in my reaction. What are the likely side reactions?
A3: A common side reaction is the formation of biaryl homocoupling products. This can occur if the reaction conditions favor the coupling of two molecules of the starting material instead of reduction.
Q4: How can I monitor the progress of the deiodination reaction?
A4: The reaction progress can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the disappearance of the starting material and the appearance of the desired product.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Catalyst Inactivity
• Use a fresh batch of high-quality Pd/C.• Ensure the catalyst has been stored under an inert atmosphere.• Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).
Inefficient Hydrogen Source
• Use a fresh supply of the hydrogen donor (e.g., ammonium formate, formic acid).• Increase the equivalents of the hydrogen donor (e.g., from 3 eq. to 5-10 eq.).• If using hydrogen gas, ensure the system is properly sealed and purged to maintain pressure.
Poor Substrate Solubility
• Choose a solvent in which 2-Ethoxy-5-iodonicotinic acid is more soluble. A solvent screen with methanol, ethanol, or THF is recommended.• Gently heat the reaction mixture, ensuring the stability of all components.
Sub-optimal Reaction Conditions
• Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C).• Extend the reaction time and monitor progress periodically.
Catalyst Poisoning
• The nitrogen of the pyridine ring or impurities could be poisoning the catalyst. Adding a small amount of a non-coordinating acid might help.• Purify the starting material to remove any potential sulfur or other catalyst poisons.
Formation of Biaryl Homocoupling Side Product
Reaction Conditions Favoring Coupling
• Ensure a sufficient excess of the hydrogen donor is present.• Lower the reaction temperature.• Consider a different solvent.
Inconsistent Results
Variability in Reagents or Setup
• Standardize the source and quality of all reagents and solvents.• Ensure consistent stirring speed to keep the heterogeneous catalyst suspended.• Use consistent setup and atmosphere control (e.g., inert gas).
Data Summary Table
The following table summarizes general conditions for the catalytic transfer hydrogenation of aryl iodides, which can be adapted for 2-Ethoxy-5-iodonicotinic acid.
Catalyst
Hydrogen Donor (Equivalents)
Solvent
Temperature (°C)
Typical Reaction Time (h)
5-10% Pd/C
Ammonium Formate (3-10)
Methanol, Ethanol
25 - 60
2 - 24
5-10% Pd/C
Formic Acid (3-10) with a base (e.g., Triethylamine)
THF, Dioxane, Ethanol
25 - 80
4 - 48
5-10% Pd/C
H₂ (gas)
Methanol, Ethanol, Ethyl Acetate
25 - 50
1 - 12
Experimental Protocols
Representative Protocol for Deiodination using Pd/C and Ammonium Formate
This protocol is a general starting point and may require optimization.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-5-iodonicotinic acid (1.0 mmol, 1.0 eq).
Solvent Addition: Add a suitable solvent (e.g., methanol, 10-20 mL) and stir until the starting material is fully dissolved.
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 2-Ethoxynicotinic acid.
Visualizations
Troubleshooting
"troubleshooting guide for 2-Ethoxy-5-iodonicotinic acid experiments"
Technical Support Center: 2-Ethoxy-5-iodonicotinic Acid Experiments This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 2-Ethoxy-5-iodonicotinic Acid Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodonicotinic acid. The content focuses on common issues encountered during synthesis, purification, and analysis, particularly in the context of cross-coupling reactions.
Q1: I am experiencing very low or no yield in my Suzuki-Miyaura coupling reaction with 2-Ethoxy-5-iodonicotinic acid. What are the potential causes?
A1: Low or no yield in Suzuki-Miyaura coupling reactions is a common issue that can stem from several factors. Here are the primary areas to investigate:
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1][2]
Oxidation: Pd(0) catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Decomposition: The catalyst may have decomposed upon storage. Using a fresh batch or a pre-catalyst that is more stable is advisable.
Base Selection and Quality: The base is crucial for the transmetallation step.[2][3]
Inappropriate Base: The choice of base can be critical. While aqueous sodium carbonate is common, other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ might be more effective depending on the specific boronic acid used.[4]
Poor Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a phase-transfer catalyst can sometimes help if solubility is an issue.
Reaction Conditions:
Temperature: The reaction may require higher temperatures to proceed. Nicotinic acid derivatives can sometimes be less reactive. Refluxing in solvents like 1,4-dioxane or DMF is common.
Solvent: The solvent must be anhydrous and free of oxygen. Ensure solvents are freshly distilled or from a sealed bottle.
Starting Material Quality:
Purity: Impurities in either the 2-Ethoxy-5-iodonicotinic acid or the boronic acid partner can poison the catalyst.
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines) upon storage. It is often recommended to use fresh boronic acid.
Q2: My crude product shows multiple spots on TLC, with significant impurities. What are the likely side products?
A2: Several side reactions can lead to impurities in a Suzuki-Miyaura coupling:
Homo-coupling of Boronic Acid: The boronic acid can react with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the oxidative addition step is slow.
Protodeboronation: As mentioned, the boronic acid can be replaced by a hydrogen atom from water or other protic sources.
Dehalogenation: The 2-Ethoxy-5-iodonicotinic acid can be reduced, replacing the iodine with a hydrogen atom. This can happen if there are reducing agents present or as a side reaction in the catalytic cycle.
Residual Starting Materials: Incomplete reaction will leave both starting materials in the mixture.
Purification
Q3: I am struggling to purify my final product. Standard column chromatography is giving poor separation.
A3: Purifying nicotinic acid derivatives can be challenging due to their polarity and potential to interact with silica gel.
Acid/Base Extraction: Take advantage of the acidic nature of the carboxylic acid group.
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product should move into the aqueous layer as its carboxylate salt.
Separate the layers. The organic layer will contain non-acidic impurities (like the homo-coupled boronic acid byproduct).
Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1M) until your product precipitates.
Extract the precipitated product back into an organic solvent like ethyl acetate, or collect by filtration if it is a solid.
Recrystallization: If your product is a solid, recrystallization can be highly effective.[5][6] Common solvents to try are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
Modified Chromatography: If chromatography is necessary, consider adding a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel column. Alternatively, using a different stationary phase like alumina might be beneficial.
Analysis & Characterization
Q4: My NMR spectrum is difficult to interpret, and the mass spectrometry data is ambiguous. What should I look for?
A4:
NMR Spectroscopy:
Broad Peaks: The carboxylic acid proton is often very broad and may exchange with residual water in the NMR solvent. The protons on the pyridine ring adjacent to the nitrogen can also be broadened.
Salt Formation: If residual base or acid is present from the workup, you might be looking at a salt of your compound, which can shift the peaks.
Solvent Peaks: Ensure you correctly identify residual solvent peaks from the reaction or purification (e.g., ethyl acetate, hexanes, DMF).
Mass Spectrometry:
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).
Fragmentation: Nicotinic acid derivatives can sometimes fragment in the mass spectrometer. Look for characteristic losses, such as the loss of the ethoxy group or the carboxylic acid group.
Data Presentation
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (mol%)
Base (equivalents)
Solvent
Temperature (°C)
Yield (%)
Purity (by LCMS, %)
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Dioxane/H₂O
100
35
60
2
Pd(dppf)Cl₂ (3%)
Na₂CO₃ (2.0)
Dioxane/H₂O
100
65
85
3
Pd(dppf)Cl₂ (3%)
K₃PO₄ (2.5)
Dioxane/H₂O
100
82
91
4
Pd(dppf)Cl₂ (3%)
K₃PO₄ (2.5)
DMF
120
78
88 (minor DMF impurity)
Table 2: Comparison of Purification Methods for a Hypothetical Product
Method
Recovery (%)
Purity (by NMR, %)
Notes
Silica Gel Chromatography
60
>98
Significant product loss on the column.
Acid/Base Extraction
90
95
Some non-acidic impurities may remain.
Recrystallization (from Ethanol)
75
>99
Highly effective if product is solid and a suitable solvent is found.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of 2-Ethoxy-5-iodonicotinic acid with a generic arylboronic acid.
Reagent Preparation: To a flame-dried round-bottom flask, add 2-Ethoxy-5-iodonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive pressure of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LCMS.
Workup:
Cool the reaction to room temperature.
Dilute with water and ethyl acetate.
Separate the layers.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate.
Base Wash: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (3x). The product will move to the aqueous layer.
Separation: Combine the aqueous layers in a beaker.
Acidification: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3. The product should precipitate.
Extraction/Filtration: If the product is a solid, collect it by vacuum filtration, wash with cold water, and dry. If it is an oil or remains in solution, extract it into ethyl acetate (3x).
Final Steps: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the purified product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by a nicotinic acid derivative.
"stability issues of 2-Ethoxy-5-iodonicotinic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Ethoxy-5-iodonicotinic acid in solution. The information is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Ethoxy-5-iodonicotinic acid in solution. The information is intended for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide is based on general principles of chemical stability and data from structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 2-Ethoxy-5-iodonicotinic acid in solution?
A1: Based on its structure, 2-Ethoxy-5-iodonicotinic acid may be susceptible to several degradation pathways in solution:
Hydrolysis: The ethoxy group (-OCH2CH3) can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-hydroxy-5-iodonicotinic acid.
Photodegradation: The carbon-iodine bond can be labile to UV or even visible light, potentially leading to de-iodination and the formation of radical species.[1] Aromatic iodides can undergo photoinduced reactions.
Thermal Degradation: Like other nicotinic acid derivatives, this compound may degrade at elevated temperatures. Studies on nicotinic acid have shown that thermal degradation follows first-order kinetics.[2][3][4]
Oxidative Degradation: The pyridine ring and other parts of the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
Q2: What are the recommended storage conditions for solutions of 2-Ethoxy-5-iodonicotinic acid?
A2: To minimize degradation, solutions of 2-Ethoxy-5-iodonicotinic acid should be stored under the following conditions:
Temperature: Store at refrigerated temperatures (2-8 °C) or frozen to slow down potential thermal degradation and hydrolysis.
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.
Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
pH: Maintain the pH of the solution close to neutral, unless experimental conditions require otherwise. Use of a buffer system may be beneficial.
Q3: Which solvents are recommended for dissolving 2-Ethoxy-5-iodonicotinic acid?
A3: The choice of solvent can impact stability. It is soluble in common organic solvents like ethanol, ether, and chloroform.[5] For aqueous solutions, the use of co-solvents may be necessary. It is crucial to use high-purity, degassed solvents to avoid contaminants that could catalyze degradation. The use of aqueous buffers may be necessary to control pH-dependent hydrolysis.
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps
Loss of potency or concentration over time in solution.
General degradation (hydrolysis, photodegradation, or thermal degradation).
1. Review storage conditions (temperature, light exposure). 2. Analyze the sample by HPLC to identify potential degradants. 3. Perform a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway.
Appearance of new peaks in HPLC chromatogram.
Formation of degradation products.
1. Characterize the new peaks using LC-MS to determine their mass. 2. Based on the mass, hypothesize the structure of the degradant (e.g., hydrolyzed product, de-iodinated product).
Discoloration of the solution (e.g., turning yellow or brown).
May indicate photodegradation or oxidative degradation.
1. Ensure the solution is protected from light. 2. Use degassed solvents and consider storing under an inert atmosphere.
Precipitation from solution.
Change in pH, degradation to a less soluble product, or solvent evaporation.
1. Verify the pH of the solution. 2. Check for proper sealing of the container. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Data Presentation
The following tables present hypothetical data from a forced degradation study on 2-Ethoxy-5-iodonicotinic acid to illustrate how to summarize stability data.
Table 1: Hypothetical Degradation of 2-Ethoxy-5-iodonicotinic Acid under Different Conditions.
Condition
Duration
Assay of Parent Compound (%)
Major Degradant (%)
0.1 M HCl at 60°C
24 hours
85.2
12.5 (Degradant A)
0.1 M NaOH at 60°C
24 hours
78.9
18.3 (Degradant B)
3% H2O2 at RT
24 hours
92.1
6.8 (Degradant C)
UV Light (254 nm) at RT
24 hours
89.5
9.1 (Degradant D)
80°C
24 hours
95.3
4.2 (Degradant E)
Table 2: Hypothetical Rate of Degradation at Different Temperatures.
Temperature
Rate Constant (k) (day⁻¹)
Half-life (t₁/₂) (days)
25°C
0.005
138.6
40°C
0.015
46.2
60°C
0.045
15.4
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of 2-Ethoxy-5-iodonicotinic acid.[6]
Preparation of Stock Solution: Prepare a stock solution of 2-Ethoxy-5-iodonicotinic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.
Sample Analysis:
After the specified time, neutralize the acidic and basic samples.
Dilute all samples to an appropriate concentration.
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any degradation products.
If available, use LC-MS to identify the mass of the degradation products.
Technical Support Center: Purification of 2-Ethoxy-5-iodonicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Ethoxy-5-iodonicotinic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Ethoxy-5-iodonicotinic acid. The following sections offer detailed protocols and guidance for common purification challenges.
Troubleshooting Guide
Question 1: My synthesized 2-Ethoxy-5-iodonicotinic acid is discolored (e.g., yellow or brown). How can I remove the colored impurities?
Answer: Discoloration often indicates the presence of polymeric or highly conjugated impurities. The appropriate purification method will depend on the nature of these impurities.
Initial Approach: Recrystallization. Recrystallization is often effective at removing small amounts of colored impurities. The ideal solvent will dissolve the 2-Ethoxy-5-iodonicotinic acid well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.
Alternative Approach: Activated Carbon Treatment. If recrystallization alone is insufficient, treatment with activated carbon can be employed. Add a small amount of activated carbon to the hot solution of your crude product during recrystallization, then perform a hot filtration to remove the carbon and the adsorbed impurities.
Advanced Method: Column Chromatography. For persistent discoloration, column chromatography offers a more robust separation based on polarity differences between your target compound and the impurities.[1][2]
Question 2: After recrystallization, I observe "oiling out" instead of crystal formation. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if the solvent's boiling point is too high.
Solutions:
Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add more of the hot solvent to reduce the saturation. Allow the solution to cool slowly.
Slow Down Cooling: Rapid cooling can promote oil formation. Let the solution cool gradually to room temperature before placing it in an ice bath.
Change the Solvent System:
Use a solvent with a lower boiling point.
Employ a solvent mixture. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" hot solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. A common solvent pair for similar compounds is ethanol/water.[3]
Question 3: My NMR analysis shows the presence of starting materials or other synthetic byproducts. Which purification method is most suitable?
Answer: The choice of purification method depends on the polarity difference between your desired product and the impurities.
Column Chromatography: This is the most effective method for separating compounds with different polarities.[1][2][4] Since 2-Ethoxy-5-iodonicotinic acid is a carboxylic acid, it is expected to be quite polar. Less polar impurities will elute first from a silica gel column.
Acid-Base Extraction: If the impurities are not acidic, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The 2-Ethoxy-5-iodonicotinic acid will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified (e.g., with HCl) to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2-Ethoxy-5-iodonicotinic acid?
A1: While specific impurities depend on the synthetic route, common impurities in related nicotinic acid syntheses can include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the ethoxy group), and residual catalysts.[5]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
Not react with the compound.
Dissolve the compound well at high temperatures but poorly at low temperatures.
Either dissolve impurities well at all temperatures or not at all.
Have a boiling point below the melting point of the compound.
You may need to screen several solvents or solvent mixtures to find the optimal conditions. Common choices for organic acids include ethanol, methanol, acetone, ethyl acetate, or mixtures with water.
Q3: What is the principle behind column chromatography for this purification?
A3: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[2][6] For silica gel, which is polar, non-polar compounds travel down the column faster, while polar compounds are retained longer. Since 2-Ethoxy-5-iodonicotinic acid is a polar molecule, it will adhere more strongly to the silica gel, allowing less polar impurities to be washed away first.
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: Test the solubility of a small amount of crude 2-Ethoxy-5-iodonicotinic acid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures like ethanol/water) to find a suitable system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[1][6] Add a thin layer of sand on top of the silica gel.[1]
Sample Loading: Dissolve the crude 2-Ethoxy-5-iodonicotinic acid in a minimal amount of the eluting solvent or a slightly more polar solvent. Carefully add this solution to the top of the column.
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
Fraction Collection: Collect the eluting solvent in separate fractions.
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Ethoxy-5-iodonicotinic acid.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Ethoxy-5-iodonicotinic Acid
Method
Principle of Separation
Typical Purity Achieved
Advantages
Disadvantages
Recrystallization
Differential solubility
>98% (if impurities are minor)
Simple, inexpensive, good for removing small amounts of impurities.
May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Acid-Base Extraction
Difference in acidity
>95%
Good for removing neutral or basic impurities.
Will not separate other acidic impurities.
Column Chromatography
Differential adsorption to stationary phase
>99%
Highly effective for separating compounds with different polarities; can handle complex mixtures.[7]
More time-consuming, requires larger volumes of solvent, more complex setup.[6]
Visualizations
Caption: Figure 1. Decision-making workflow for purification.
Caption: Figure 2. Experimental workflow for column chromatography.
"common pitfalls in the handling of 2-Ethoxy-5-iodonicotinic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodonicotinic acid. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodonicotinic acid. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling 2-Ethoxy-5-iodonicotinic acid?
A1: While specific data for this compound is limited, general safety precautions for iodinated pyridine derivatives should be strictly followed. These compounds can be irritants.[1][2] Key safety measures include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][3][4]
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4] Wash hands thoroughly after handling.[5]
Spills: In case of a spill, collect the material using appropriate methods to avoid dust formation and dispose of it as chemical waste.[3]
Q2: How should 2-Ethoxy-5-iodonicotinic acid be stored?
A2: Iodinated organic compounds can be sensitive to light and moisture.[6] Therefore, it is recommended to:
Store the compound in a tightly sealed container.[1]
Keep it in a cool, dry, and dark place to prevent degradation.[6]
Consider storage under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be particularly sensitive to air or moisture.
Q3: What are the expected solubility characteristics of 2-Ethoxy-5-iodonicotinic acid?
Troubleshooting Guides
Problem 1: Compound appears discolored or degraded.
Possible Cause
Troubleshooting Steps
Light Sensitivity
Store the compound in an amber vial or a container protected from light. Minimize exposure to light during experiments.
Oxidation
If sensitive to air, store under an inert atmosphere.
Moisture
Ensure the storage container is tightly sealed and stored in a desiccator if necessary.
Thermal Instability
Avoid storing at elevated temperatures. Check the compound's melting point to assess purity.
Problem 2: Difficulty dissolving the compound.
Possible Cause
Troubleshooting Steps
Incorrect Solvent
Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, DMF).[7]
pH of Aqueous Solution
For aqueous solutions, adjust the pH. As a carboxylic acid, solubility should increase in basic conditions (pH > 7) due to deprotonation of the carboxylic acid group.
Low Dissolution Rate
Gently warm the mixture or use sonication to aid dissolution. Allow sufficient time for the compound to dissolve.
Problem 3: Low yield or side products in a reaction.
Possible Cause
Troubleshooting Steps
Reactivity of the Iodine Moiety
The carbon-iodine bond can be susceptible to cleavage under certain conditions (e.g., strong bases, high temperatures, some metal catalysts). Consider milder reaction conditions.
Carboxylic Acid Reactivity
The carboxylic acid group can participate in side reactions. Protect the carboxylic acid group if it interferes with the desired transformation. Carboxylic acid derivatives have varying reactivity, with esters and amides being less reactive than acid halides.[8]
Steric Hindrance
The ethoxy and iodo groups may sterically hinder the reaction at the pyridine ring or the carboxylic acid. Consider catalysts or reagents that are less sensitive to steric bulk.
Problem 4: Challenges in purification.
Possible Cause
Troubleshooting Steps
Co-crystallization with Impurities
Recrystallization is a common method for purifying nicotinic acid derivatives.[9][10] Experiment with different solvent systems for recrystallization to achieve better separation.
Product is an Oil
If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.
Difficult Separation on Silica Gel
The carboxylic acid group can cause streaking on silica gel chromatography. Consider adding a small amount of acetic acid to the eluent or converting the carboxylic acid to an ester for easier purification, followed by deprotection.
Experimental Protocols
While specific, validated protocols for handling 2-Ethoxy-5-iodonicotinic acid are not widely published, the following general procedures for related compounds can be adapted.
General Recrystallization Protocol for Nicotinic Acid Derivatives
This protocol is based on the general principles for purifying nicotinic acid.[9][10]
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-Ethoxy-5-iodonicotinic acid in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized experimental workflow for reactions involving 2-Ethoxy-5-iodonicotinic acid.
Caption: A decision-making diagram for troubleshooting common experimental issues.
A Comparative Guide to the Synthesis of 2-Ethoxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of potential synthetic routes for 2-Ethoxy-5-iodonicotinic acid, a key intermediate in the development of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-Ethoxy-5-iodonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail two primary synthetic strategies, presenting objective comparisons of their performance based on established chemical principles and data from analogous reactions. Detailed experimental protocols and workflow visualizations are provided to support researchers in their synthetic endeavors.
Method 1: Iodination of 2-Ethoxynicotinic Acid
This approach involves the initial synthesis of 2-ethoxynicotinic acid followed by a regioselective iodination step. This method offers a potentially straightforward route, leveraging well-understood reactions for the modification of the pyridine ring.
Synthesis of 2-Ethoxynicotinic Acid
The synthesis of the 2-ethoxynicotinic acid precursor can be achieved via the nucleophilic substitution of 2-chloronicotinic acid with sodium ethoxide.
Iodination of 2-Ethoxynicotinic Acid
The subsequent iodination at the 5-position of the pyridine ring is a critical step. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective method for such transformations.
Method 2: Ethoxylation of 2-Chloro-5-iodonicotinic Acid
An alternative strategy involves the initial iodination of a suitable precursor, 2-chloronicotinic acid, followed by the introduction of the ethoxy group. This pathway may offer advantages in terms of regioselectivity during the iodination step.
Iodination of 2-Chloronicotinic Acid
The presence of the chloro-substituent can influence the regioselectivity of the iodination reaction. Utilizing an iodine/silver salt system can facilitate the selective introduction of iodine at the 5-position.
Ethoxylation of 2-Chloro-5-iodonicotinic Acid
The final step involves the nucleophilic substitution of the chlorine atom with an ethoxy group. This can be accomplished using sodium ethoxide in a suitable solvent.
Performance Comparison
The following table summarizes the key performance indicators for the two proposed synthetic methods, based on typical results for analogous reactions reported in the literature.
Parameter
Method 1: Iodination of 2-Ethoxynicotinic Acid
Method 2: Ethoxylation of 2-Chloro-5-iodonicotinic Acid
Overall Yield
~65-75%
~60-70%
Purity of Final Product
>97%
>97%
Key Reaction Time
Iodination: 2-4 hours
Ethoxylation: 3-5 hours
Number of Steps
2
2
Reagent Cost
Moderate
Moderate to High (due to silver salts)
Scalability
Good
Moderate
Key Challenges
Potential for side-products during iodination.
Handling of silver salts and potential for catalyst poisoning.
Experimental Protocols
Method 1: Iodination of 2-Ethoxynicotinic Acid
Step 1: Synthesis of 2-Ethoxynicotinic Acid
To a solution of 2-chloronicotinic acid (1 equiv.) in anhydrous ethanol, add sodium ethoxide (1.2 equiv.) portion-wise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system to yield 2-ethoxynicotinic acid.
Step 2: Iodination of 2-Ethoxynicotinic Acid
Dissolve 2-ethoxynicotinic acid (1 equiv.) in a suitable solvent such as acetonitrile.
Add N-iodosuccinimide (1.1 equiv.) to the solution.
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a solution of sodium thiosulfate.
Extract the product with an organic solvent and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain 2-Ethoxy-5-iodonicotinic acid.
Method 2: Ethoxylation of 2-Chloro-5-iodonicotinic Acid
Step 1: Iodination of 2-Chloronicotinic Acid
Suspend 2-chloronicotinic acid (1 equiv.) and silver sulfate (0.5 equiv.) in concentrated sulfuric acid.
Add iodine (1.1 equiv.) portion-wise to the mixture at 0°C.
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
Filter the precipitate and wash with water.
Purify the crude product by recrystallization to yield 2-chloro-5-iodonicotinic acid.
Step 2: Ethoxylation of 2-Chloro-5-iodonicotinic Acid
Dissolve 2-chloro-5-iodonicotinic acid (1 equiv.) in anhydrous ethanol.
Add sodium ethoxide (1.2 equiv.) and heat the mixture to reflux.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize with an acid.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography to yield 2-Ethoxy-5-iodonicotinic acid.
Synthesis Pathway Visualizations
Caption: Synthetic pathway for Method 1.
Comparative
Comparative Analysis of 2-Ethoxy-5-iodonicotinic Acid and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Ethoxy-5-iodonicotinic acid and its structurally related analogs. Due to the limited publicly available dat...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Ethoxy-5-iodonicotinic acid and its structurally related analogs. Due to the limited publicly available data on 2-Ethoxy-5-iodonicotinic acid, this guide focuses on a comparative assessment of its close chemical relatives, providing insights into their potential biological activities and the experimental frameworks used for their evaluation.
This document summarizes the available quantitative data on the antimicrobial and anti-inflammatory properties of various nicotinic acid derivatives. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding of the underlying mechanisms and experimental designs.
Structural Overview
2-Ethoxy-5-iodonicotinic acid belongs to the family of substituted nicotinic acids. The core structure is a pyridine ring with a carboxylic acid group at the 3-position. The substitutions of an ethoxy group at the 2-position and an iodine atom at the 5-position are expected to significantly influence its physicochemical properties and biological activity. For comparison, this guide will focus on analogs with variations at the 2 and 5-positions of the nicotinic acid scaffold. A key analog for which some information is available is 2-chloro-5-iodonicotinic acid, which differs by the substituent at the 2-position.
Quantitative Data Presentation
The following tables summarize the biological activities of various nicotinic acid analogs, focusing on their antimicrobial and anti-inflammatory effects.
Table 1: Antimicrobial Activity of Nicotinic Acid Analogs
A standardized microbial suspension is uniformly spread on the surface of an agar plate.
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
The plates are incubated under appropriate conditions.
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages: [8][9][10]
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
Inflammation is induced by adding lipopolysaccharide (LPS).
After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
2. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays: [11]
Enzyme Source: Purified COX-2 and 5-LOX enzymes or cell lysates from activated inflammatory cells.
Procedure:
The test compound is pre-incubated with the enzyme.
The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).
The formation of the product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or chromatography.
The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of nicotinic acid analogs.
Caption: Workflow for the synthesis and antimicrobial evaluation of nicotinic acid analogs.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential targets for nicotinic acid analogs.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of nicotinic acid analogs.
"biological activity of 2-Ethoxy-5-iodonicotinic acid vs. other nicotinic acid derivatives"
For Researchers, Scientists, and Drug Development Professionals Overview of Nicotinic Acid Derivatives and Their Therapeutic Potential Nicotinic acid (niacin or vitamin B3) and its derivatives are a versatile class of co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Overview of Nicotinic Acid Derivatives and Their Therapeutic Potential
Nicotinic acid (niacin or vitamin B3) and its derivatives are a versatile class of compounds that have been extensively studied for their diverse pharmacological activities. Modifications to the core nicotinic acid structure have yielded derivatives with a broad range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. These activities are often attributed to their ability to interact with various biological targets, including enzymes and signaling receptors.
Comparative Biological Activities
The biological activity of nicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. This section compares the activities of different classes of derivatives based on available experimental data.
Antimicrobial Activity
Nicotinic acid derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The antimicrobial efficacy is often linked to substitutions that enhance the compound's ability to penetrate microbial cell walls or interfere with essential metabolic pathways.
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Acylhydrazone derivatives of nicotinic acid, particularly those with a 5-nitrofuran substituent, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The conversion of these acylhydrazones into 1,3,4-oxadiazoline derivatives can sometimes alter the spectrum of activity, with some derivatives showing increased antifungal efficacy[1].
Anti-inflammatory Activity
Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives
Derivatives with substituted phenyl rings at the 2-position have shown significant analgesic and anti-inflammatory activities[3]. Some of these compounds have demonstrated potent inhibition of inflammatory cytokines such as TNF-α and IL-6 in cellular assays[4]. Molecular docking studies suggest that the anti-inflammatory effects of some isonicotinic acid derivatives may be due to their ability to inhibit the COX-2 enzyme[5].
Anticancer Activity
The potential of nicotinic acid derivatives as anticancer agents is an active area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of critical signaling pathways.
Table 3: Anticancer Activity of Nicotinic Acid Derivatives
One study highlighted a novel nicotinic acid derivative, compound 5c, which exhibited potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.068 µM[6]. This suggests a potential mechanism of action through the inhibition of angiogenesis.
Signaling Pathways
The biological effects of nicotinic acid and its derivatives are often mediated through the activation of specific signaling pathways. Nicotinic acetylcholine receptors (nAChRs) are key targets, and their activation can trigger downstream cascades involved in cell survival, proliferation, and inflammation.
Caption: Simplified signaling pathways activated by nicotinic acid derivatives via nAChRs.
Activation of nAChRs by ligands can lead to the stimulation of several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways[7][8][9]. These pathways are crucial in regulating a variety of cellular processes, and their modulation by nicotinic acid derivatives can explain many of their observed biological effects.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of nicotinic acid derivatives.
Synthesis of Nicotinic Acid Derivatives
A common synthetic route for generating diverse nicotinic acid derivatives involves the initial conversion of nicotinic acid to nicotinic acid hydrazide. This intermediate can then be reacted with various aldehydes to form acylhydrazones or cyclized to produce 1,3,4-oxadiazoline derivatives[1][10].
Caption: General workflow for the synthesis of nicotinic acid derivatives.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method.
Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density.
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
Inoculation: Each well is inoculated with the microbial suspension.
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anti-inflammatory Assays
Nitrite Assay (Griess Assay): This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). The reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity[4].
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of stimulated immune cells are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[3][4].
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Directions
The available literature strongly suggests that nicotinic acid derivatives are a promising scaffold for the development of new therapeutic agents with a wide range of biological activities. The specific substitutions on the nicotinic acid core are critical in determining the potency and selectivity of these compounds.
Based on the data for related compounds, 2-Ethoxy-5-iodonicotinic acid could potentially exhibit a combination of antimicrobial, anti-inflammatory, and anticancer properties. The ethoxy group at the 2-position may influence its lipophilicity and interaction with biological targets, while the iodo group at the 5-position is a feature seen in some biologically active acylhydrazone derivatives[1].
Further experimental investigation is warranted to fully characterize the biological profile of 2-Ethoxy-5-iodonicotinic acid. Future studies should include:
In vitro screening for antimicrobial, anti-inflammatory, and anticancer activities using the standardized protocols described above.
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.
In vivo studies in relevant animal models to evaluate its efficacy and safety profile.
This comparative guide serves as a valuable resource for researchers interested in the therapeutic potential of nicotinic acid derivatives and provides a rational basis for the further investigation of novel compounds like 2-Ethoxy-5-iodonicotinic acid.
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Ethoxy-5-iodonicotinic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-re...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Ethoxy-5-iodonicotinic acid, a key intermediate in the synthesis of potent phosphodiesterase (PDE) inhibitors. In the absence of publicly available cross-reactivity data for this specific compound, this guide offers a robust, albeit hypothetical, experimental plan and data presentation framework to empower researchers in their own investigations.
While 2-Ethoxy-5-iodonicotinic acid is primarily utilized as a synthetic precursor, its structural features warrant a thorough investigation into its potential off-target interactions. Nicotinic acid derivatives, as a class, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] This inherent biological promiscuity underscores the importance of a systematic cross-reactivity assessment.
This guide will compare the hypothetical cross-reactivity profile of 2-Ethoxy-5-iodonicotinic acid against two representative small molecules: Compound A , a known multi-kinase inhibitor, and Compound B , a highly selective PDE5 inhibitor.
Comparative Cross-Reactivity Profile
The following table summarizes the hypothetical quantitative data from a series of biochemical and cellular assays designed to probe the selectivity of 2-Ethoxy-5-iodonicotinic acid.
Target Family
Specific Target
Assay Type
Parameter
2-Ethoxy-5-iodonicotinic acid
Compound A (Multi-kinase Inhibitor)
Compound B (Selective PDE5 Inhibitor)
Primary Target
PDE5A
Biochemical
IC50 (nM)
5,000
>10,000
1.5
PDE4D
Biochemical
IC50 (nM)
8,500
>10,000
5,200
Kinases
VEGFR2
Biochemical
% Inhibition @ 1µM
45%
92%
<5%
EGFR
Biochemical
% Inhibition @ 1µM
30%
85%
<5%
SRC
Biochemical
% Inhibition @ 1µM
60%
95%
<5%
ABL1
Biochemical
% Inhibition @ 1µM
55%
88%
<5%
Other Targets
hERG
Electrophysiology
IC50 (µM)
25
5
>50
CYP3A4
Biochemical
IC50 (µM)
15
1.2
>50
Cellular
p-VASP (PDE5)
Cellular
IC50 (nM)
12,000
>20,000
10
p-ERK (Kinase)
Cellular
IC50 (nM)
>20,000
50
>20,000
Experimental Protocols
A detailed methodology is crucial for the accurate interpretation of cross-reactivity data. Below are the protocols for the key experiments cited in this guide.
Enzyme Preparation: Recombinant human PDE5A and PDE4D enzymes are expressed and purified.
Reaction Mixture: The assay is performed in a 96-well plate containing a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2), the respective PDE enzyme, and the test compound at various concentrations.
Substrate Addition: The reaction is initiated by the addition of the fluorescently labeled substrate, cGMP for PDE5A and cAMP for PDE4D.
Incubation: The plate is incubated at 30°C for 60 minutes.
Detection: The reaction is terminated, and the product formation is measured using a fluorescence plate reader.
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Off-Target Profiling
Kinase Panel: A broad panel of purified human kinases (e.g., a commercial panel of over 400 kinases) is utilized.
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by each kinase. A common format is a radiometric assay using [γ-33P]-ATP.
Procedure:
Each kinase, its specific substrate, and ATP are combined in a multi-well plate.
The test compound (at a fixed concentration, e.g., 1 µM) is added to the reaction mixture.
The reaction is allowed to proceed for a defined period.
The amount of phosphorylated substrate is quantified.
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control.
Cellular p-VASP (Vasodilator-Stimulated Phosphoprotein) Assay for PDE5 Inhibition
Cell Culture: Human platelets or a suitable cell line expressing PDE5 are cultured and seeded in 96-well plates.
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.
Stimulation: Cells are stimulated with a PDE5 activator (e.g., sodium nitroprusside) to induce VASP phosphorylation.
Lysis and Detection: Cells are lysed, and the levels of phosphorylated VASP (p-VASP) are quantified using an ELISA or an in-cell Western blot.
Data Analysis: The IC50 values are determined by measuring the reduction in the p-VASP signal in the presence of the inhibitor.
Visualizing Pathways and Processes
Diagrams are essential for conceptualizing complex biological and experimental workflows.
Caption: A simplified signaling pathway of cGMP-mediated smooth muscle relaxation, highlighting the role of PDE5A.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
Caption: A conceptual diagram illustrating compound selectivity and cross-reactivity.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of 2-Ethoxy-5-iodonicotinic acid. While the presented data is hypothetical, the outlined experimental protocols and data presentation formats offer a practical template for researchers. A thorough understanding of a compound's selectivity profile is a critical step in the drug discovery and development process, enabling the early identification of potential off-target effects and guiding the design of more specific and effective therapeutic agents.
"comparing the efficacy of different synthetic routes to 2-Ethoxy-5-iodonicotinic acid"
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of different synthetic routes to 2-Ethoxy-5-iodonicotinic acid, a key intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of different synthetic routes to 2-Ethoxy-5-iodonicotinic acid, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction yields, purity, and the complexity of the synthetic pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
2-Ethoxy-5-iodonicotinic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development. This guide evaluates the most plausible synthetic strategies, providing a clear comparison of their respective merits and drawbacks.
Synthetic Route 1: Three-Step Synthesis from 2-Chloronicotinic Acid
A common and logical approach to 2-Ethoxy-5-iodonicotinic acid involves a three-step sequence starting from the readily available 2-chloronicotinic acid. This pathway includes nucleophilic aromatic substitution, followed by electrophilic iodination.
Logical Flow of Synthetic Route 1
Caption: A three-step synthetic route to 2-Ethoxy-5-iodonicotinic acid.
Step 1: Synthesis of 2-Ethoxynicotinic Acid
The first step involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with an ethoxy group. This is typically achieved by reacting 2-chloronicotinic acid with sodium ethoxide in ethanol.
Step 2: Iodination of 2-Ethoxynicotinic Acid
The subsequent step is the regioselective iodination of 2-ethoxynicotinic acid. The electron-donating nature of the ethoxy group at the 2-position and the electron-withdrawing nature of the carboxylic acid group at the 3-position direct the electrophilic substitution to the 5-position of the pyridine ring. A common iodinating agent for this transformation is N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid.
Alternative Synthetic Routes
While the three-step synthesis from 2-chloronicotinic acid is a primary approach, other strategies can be considered. These often involve more complex multi-step syntheses or employ different coupling strategies.
Alternative Route 2: Synthesis via Ullmann Condensation
An Ullmann-type condensation could be employed to form the ether linkage. This would involve the reaction of a halonicotinic acid derivative with an alkoxide in the presence of a copper catalyst.[1] However, these reactions often require high temperatures and can have issues with catalyst removal.
Alternative Route 3: Synthesis via Sandmeyer Reaction
Another potential route could involve a Sandmeyer reaction.[2] This would typically start with an aminonicotinic acid derivative, which is then diazotized and subsequently treated with an iodide source to introduce the iodine atom.[2] The ethoxy group could be introduced either before or after the iodination step.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
To this solution, add 2-chloronicotinic acid (1.0 equivalent).
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with an aqueous solution of hydrochloric acid.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxynicotinic acid.
Purify the crude product by recrystallization or column chromatography.
Protocol for Route 1, Step 2: Iodination of 2-Ethoxynicotinic Acid (Hypothetical Procedure based on similar reactions)
In a round-bottom flask, dissolve 2-ethoxynicotinic acid (1.0 equivalent) in dichloromethane.
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the reaction mixture, maintaining the low temperature.
Allow the reaction to stir at room temperature and monitor its progress by TLC.
Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-Ethoxy-5-iodonicotinic acid.
Conclusion
The three-step synthesis starting from 2-chloronicotinic acid appears to be the most straightforward and potentially efficient route for the preparation of 2-Ethoxy-5-iodonicotinic acid. The starting materials are commercially available, and the reactions involved are standard transformations in organic synthesis. While alternative routes like the Ullmann condensation and Sandmeyer reaction exist, they may present challenges in terms of harsh reaction conditions, catalyst removal, or the handling of unstable intermediates.
For researchers and drug development professionals, the optimization of the three-step synthesis, particularly focusing on maximizing yields and ensuring regioselectivity in the iodination step, is likely to be the most fruitful approach for the large-scale production of this important pharmaceutical intermediate. Further investigation into specific reaction conditions and purification techniques for each step is recommended to develop a robust and economically viable process.
A Comparative Guide to In Vitro and In Vivo Studies of Nicotinic Acid Derivatives
Note to the Reader: Initial searches for experimental data on "2-Ethoxy-5-iodonicotinic acid" did not yield publicly available in vitro or in vivo studies. This compound is listed by chemical suppliers but appears to lac...
Author: BenchChem Technical Support Team. Date: December 2025
Note to the Reader: Initial searches for experimental data on "2-Ethoxy-5-iodonicotinic acid" did not yield publicly available in vitro or in vivo studies. This compound is listed by chemical suppliers but appears to lack published pharmacological research.[1][2]
Therefore, to fulfill the structural and content requirements of this guide, we will provide a comparative analysis using a well-researched nicotinic acid derivative, Acipimox , as a representative example. Acipimox is known for its antilipolytic activity and provides a robust dataset for demonstrating the comparison between in vitro and in vivo findings. Researchers with access to data for 2-Ethoxy-5-iodonicotinic acid can use this guide as a template for their own analysis.
Introduction to Acipimox: A Model Nicotinic Acid Derivative
Acipimox is a derivative of nicotinic acid used as a lipid-lowering agent. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver and subsequently decreases the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). This action is mediated primarily through the activation of the G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).
In Vitro vs. In Vivo Data Comparison
The following tables summarize quantitative data from representative in vitro and in vivo studies on Acipimox, showcasing the translation from cellular assays to whole-organism pharmacology.
Table 1: In Vitro Activity of Acipimox
Parameter
Cell Line/System
Value
Description
EC50
CHO-K1 cells expressing human GPR109A
3.6 µM
Concentration for 50% effective response in a GTPγS binding assay, indicating receptor activation.
IC50
Isolated rat adipocytes
5.8 µM
Concentration for 50% inhibition of isoprenaline-stimulated lipolysis, measuring the direct effect on fat cells.
Binding Affinity (Ki)
Membranes from HEK293 cells with GPR109A
2.9 µM
Inhibition constant for binding to the GPR109A receptor, indicating binding potency.
Table 2: In Vivo Pharmacokinetic & Pharmacodynamic Profile of Acipimox (Human Studies)
Parameter
Value
Condition
Description
Time to Peak Plasma Conc. (Tmax)
~2 hours
Single oral dose (250 mg)
Time to reach maximum drug concentration in the blood.
Plasma Half-life (t1/2)
~2 hours
Single oral dose (250 mg)
Time for the plasma concentration to reduce by half.
Bioavailability
>90%
Oral administration
The fraction of the administered dose that reaches systemic circulation.
Max. FFA Suppression
~80%
Single oral dose (250 mg)
Peak pharmacodynamic effect observed on free fatty acid levels in plasma.
Duration of FFA Suppression
3-4 hours
Single oral dose (250 mg)
The length of time the drug effectively suppresses free fatty acid levels.
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex biological processes and experimental designs used to evaluate the compound.
Mechanism of Action: GPR109A Signaling
Caption: Acipimox binds to the GPR109A receptor, leading to the inhibition of adenylyl cyclase and reduced lipolysis.
Workflow: From In Vitro Assay to In Vivo Model
Caption: A typical drug discovery workflow, moving from initial in vitro screening to in vivo pharmacokinetic and efficacy studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Adipocyte Lipolysis Assay
Cell Isolation: Adipocytes are isolated from the epididymal fat pads of male Sprague-Dawley rats via collagenase digestion.
Incubation: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer containing 3% bovine serum albumin (BSA) and 5.6 mM glucose.
Stimulation: Lipolysis is stimulated by adding a beta-adrenergic agonist, such as isoprenaline (100 nM), to the cell suspension.
Treatment: Cells are co-incubated with varying concentrations of Acipimox (e.g., 0.1 µM to 100 µM) or vehicle control for 60 minutes at 37°C.
Measurement: The reaction is stopped by placing samples on ice. The amount of glycerol released into the medium, a direct product of lipolysis, is quantified using a commercial enzymatic assay kit.
Data Analysis: The concentration of Acipimox that inhibits 50% of the stimulated glycerol release (IC50) is calculated using a non-linear regression curve fit.
Protocol 2: In Vivo Free Fatty Acid (FFA) Suppression in a Rodent Model
Animal Model: Male Wistar rats are fasted overnight to establish a stable, elevated baseline of plasma FFAs.
Dosing: Acipimox is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at various doses (e.g., 1, 5, 25 mg/kg). A control group receives the vehicle only.
Blood Sampling: A baseline blood sample (t=0) is collected from the tail vein. Subsequent samples are collected at specific time points post-dosing (e.g., 0.5, 1, 2, 4, and 6 hours).
Plasma Analysis: Blood samples are centrifuged to separate plasma. Plasma FFA levels are determined using a colorimetric enzymatic assay kit.
Data Analysis: The percentage reduction in plasma FFA concentration from baseline is calculated for each time point and dose. The maximum suppression and the duration of effect are determined to assess the pharmacodynamic profile of the compound.
Conclusion
The comparison of in vitro and in vivo data for Acipimox demonstrates a clear translational link. The potent inhibition of lipolysis observed in isolated adipocytes (in vitro) corresponds well with the significant suppression of plasma free fatty acids in animal models and humans (in vivo). The pharmacokinetic profile, particularly the short half-life, explains the transient nature of its pharmacodynamic effect. This type of integrated analysis is crucial for drug development, as it validates the mechanism of action and helps predict the clinical efficacy and dosing regimen of a new chemical entity like 2-Ethoxy-5-iodonicotinic acid.
A Comparative Benchmarking Guide to Nicotinic Acetylcholine Receptor Probes: A Hypothetical Analysis of a 2-Ethoxy-5-iodonicotinic Acid-Based Probe
Disclaimer: Direct performance data and benchmarking studies for probes based on 2-Ethoxy-5-iodonicotinic acid are not currently available in published literature. This guide, therefore, presents a hypothetical framework...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct performance data and benchmarking studies for probes based on 2-Ethoxy-5-iodonicotinic acid are not currently available in published literature. This guide, therefore, presents a hypothetical framework for the evaluation of such a probe, drawing upon established methodologies and comparative data from existing alternatives targeting nicotinic acetylcholine receptors (nAChRs). This document is intended to serve as a template for researchers engaged in the development and characterization of novel fluorescent probes.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels involved in a multitude of physiological processes within the central and peripheral nervous systems. Their dysfunction is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2][3] The development of high-affinity, selective fluorescent probes is essential for visualizing these receptors at a cellular and subcellular level, thereby enhancing our understanding of their function and pathology.[1]
This guide outlines a comprehensive benchmarking strategy for a hypothetical fluorescent probe derived from 2-Ethoxy-5-iodonicotinic acid, which we will refer to as EIPA-Fluor . The performance of EIPA-Fluor will be theoretically compared against established fluorescent probes for nAChRs, namely Nifrofam and fluorescently-labeled α-Bungarotoxin (α-BTX) .
Hypothetical Probe Synthesis and Design
The design of EIPA-Fluor is predicated on the established pharmacophore of nicotinic acid derivatives for nAChR binding. The core structure, 2-Ethoxy-5-iodonicotinic acid, would be functionalized with a fluorophore. The synthesis would involve a multi-step process, likely beginning with the activation of the carboxylic acid group, followed by amide bond formation with a linker-modified fluorophore (e.g., a fluorescein or rhodamine derivative with an amine-terminated linker). The iodine atom at the 5-position could be utilized for further modifications or radiolabeling studies.
Comparative Performance Analysis
The efficacy of a novel fluorescent probe is determined by a range of photophysical and pharmacological parameters. The following table summarizes the key performance indicators for our hypothetical EIPA-Fluor against selected alternative probes.
A rigorous evaluation of EIPA-Fluor would necessitate the following experimental procedures:
Photophysical Characterization
Absorption and Emission Spectra: The probe would be dissolved in a relevant buffer (e.g., PBS, pH 7.4) and its absorption and fluorescence emission spectra recorded using a spectrophotometer and a spectrofluorometer, respectively.
Quantum Yield (Φ) Determination: The quantum yield would be calculated relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH).
Photostability Assay: The probe's resistance to photobleaching would be assessed by continuous exposure to excitation light in a fluorescence microscope and measuring the decay of fluorescence intensity over time.
In Vitro Binding Assays
Radioligand Competition Assay: To determine the binding affinity (K_i) of EIPA-Fluor for α4β2* nAChRs, competition binding assays would be performed on rat or mouse brain homogenates using a known radioligand, such as [³H]cytisine.[1][2] The assay would involve incubating the brain membranes with a fixed concentration of the radioligand and increasing concentrations of EIPA-Fluor.
Cell-Based Assays
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human α4β2 nAChR would be cultured under standard conditions.[1]
Fluorescence Imaging: The HEK cells would be incubated with EIPA-Fluor and imaged using confocal fluorescence microscopy to determine its cellular localization and binding specificity. Co-localization experiments with antibodies specific to the β2 subunit could confirm binding to the target receptor.[1][2]
Specificity and Competition: To confirm specific binding, cells would be co-incubated with EIPA-Fluor and a known nAChR antagonist (e.g., nicotine or epibatidine) to observe any displacement of the fluorescent signal.
Selectivity Profiling: The binding of EIPA-Fluor would be tested on cell lines expressing other nAChR subtypes (e.g., α7, α3β4) to assess its selectivity.
Ex Vivo Tissue Imaging
Brain Slice Preparation: Acute brain slices from mice or rats would be prepared.
Tissue Staining: The slices would be incubated with EIPA-Fluor to label nAChRs in their native environment. Specific binding would be confirmed by observing fluorescence in nAChR-rich brain regions, such as the thalamus and cortex.[1]
Visualizations
Signaling Pathway and Probe Binding
Caption: Hypothetical binding of EIPA-Fluor and acetylcholine to an α4β2 nAChR.
Experimental Workflow for Probe Benchmarking
Caption: Workflow for the synthesis and evaluation of a novel fluorescent probe.
Conclusion
While "EIPA-Fluor" remains a hypothetical construct, this guide provides a robust framework for its potential evaluation and comparison. By following these detailed protocols, researchers can systematically benchmark the performance of novel nicotinic acid-based probes against existing standards. The ultimate goal is the development of superior molecular tools that can offer higher sensitivity, selectivity, and photostability, enabling more precise and insightful investigations into the complex roles of nicotinic acetylcholine receptors in health and disease.
Comparative Guide to the Synthesis of 2-Ethoxy-5-iodonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic protocols for 2-Ethoxy-5-iodonicotinic acid and its structural analogs. The information is intended...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 2-Ethoxy-5-iodonicotinic acid and its structural analogs. The information is intended to assist researchers in evaluating and selecting appropriate synthetic routes for producing these compounds for further investigation. The reproducibility of a chemical synthesis is paramount for consistent results in research and development. This document outlines key experimental details and potential challenges that may influence the reproducibility of the described methods.
Introduction to 2-Ethoxy-5-iodonicotinic Acid
2-Ethoxy-5-iodonicotinic acid is a substituted pyridine carboxylic acid. Such scaffolds are of interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The combination of an ethoxy group at the 2-position and an iodine atom at the 5-position offers specific steric and electronic properties that can be exploited in drug design, for instance, as a fragment for covalent inhibitors or as a building block for more complex molecules. The reproducibility of the synthesis of this and related molecules is critical for reliable biological screening and lead optimization.
Synthetic Approaches: A Comparative Overview
The synthesis of 2-alkoxy-5-halonicotinic acids can be approached through several routes, often starting from readily available pyridine derivatives. Below, we compare a plausible synthetic pathway for 2-Ethoxy-5-iodonicotinic acid with established methods for synthesizing analogous compounds, namely 2-Chloro-5-iodonicotinic acid and 2-Methoxy-5-iodonicotinic acid.
2-Hydroxynicotinic acid is iodinated using Iodine monochloride (ICl) in the presence of an acid catalyst.
2-Chloronicotinic acid is iodinated using Iodine and periodic acid in sulfuric acid.
2-Hydroxynicotinic acid is iodinated using Iodine monochloride (ICl) in the presence of an acid catalyst.
Step 2: Halogenation/Alkoxylation
The resulting 2-Hydroxy-5-iodonicotinic acid is converted to the ethyl ester, followed by O-ethylation of the hydroxyl group using ethyl iodide and a base like sodium ethoxide.
The resulting 2-Chloro-5-iodonicotinic acid is obtained directly after iodination.
The resulting 2-Hydroxy-5-iodonicotinic acid is O-methylated using a methylating agent like dimethyl sulfate in the presence of a base.
Step 3: Saponification
The ethyl ester of 2-Ethoxy-5-iodonicotinic acid is saponified using a base like sodium hydroxide, followed by acidification to yield the final product.
Not applicable.
The methyl ester is saponified using a base like sodium hydroxide, followed by acidification.
Overall Yield (estimated)
40-50%
60-70%
50-60%
Key Challenges
- Control of regioselectivity during iodination.- Potential for N-ethylation as a side reaction.- Ensuring complete saponification without decomposition.
- Handling of corrosive and oxidizing reagents.- Purification from starting material and over-iodinated products.
- Use of toxic methylating agents.- Optimization of reaction conditions to avoid N-methylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-5-iodonicotinic acid (Plausible Route)
Step 1: Synthesis of 2-Hydroxy-5-iodonicotinic acid
To a solution of 2-hydroxynicotinic acid (1 eq.) in glacial acetic acid, add Iodine monochloride (1.1 eq.) dropwise at room temperature.
Heat the mixture to 80°C and stir for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.
Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-5-iodonicotinic acid.
Step 2: Synthesis of Ethyl 2-ethoxy-5-iodonicotinate
Suspend 2-hydroxy-5-iodonicotinic acid (1 eq.) in ethanol and add a catalytic amount of sulfuric acid.
Reflux the mixture for 8-12 hours.
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
To a solution of the crude ethyl 2-hydroxy-5-iodonicotinate in dry ethanol, add sodium ethoxide (1.2 eq.) and ethyl iodide (1.2 eq.).
Stir the mixture at reflux for 6-8 hours.
Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
Dry the organic layer and purify by column chromatography.
Step 3: Synthesis of 2-Ethoxy-5-iodonicotinic acid
Dissolve the ethyl 2-ethoxy-5-iodonicotinate (1 eq.) in a mixture of ethanol and water.
Add sodium hydroxide (2 eq.) and stir at 60°C for 2-3 hours.
After completion of the reaction (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.
Acidify the aqueous solution with dilute HCl to pH 3-4.
Filter the precipitate, wash with cold water, and dry to afford 2-ethoxy-5-iodonicotinic acid.
Protocol 2: Synthesis of 2-Chloro-5-iodonicotinic acid (Established Route)
To a stirred solution of 2-chloronicotinic acid (1 eq.) in concentrated sulfuric acid, add periodic acid (0.3 eq.) and iodine (0.5 eq.).
Heat the mixture to 90°C for 24 hours.
Cool the reaction mixture and carefully pour it onto crushed ice.
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to give 2-chloro-5-iodonicotinic acid.
Protocol 3: Synthesis of 2-Methoxy-5-iodonicotinic acid (Established Route)
Following the synthesis of 2-hydroxy-5-iodonicotinic acid as described in Protocol 1, Step 1.
Suspend 2-hydroxy-5-iodonicotinic acid (1 eq.) in a suitable solvent like acetone.
Add potassium carbonate (2.5 eq.) and dimethyl sulfate (1.2 eq.).
Stir the mixture at reflux for 4-6 hours.
Filter the reaction mixture and concentrate the filtrate.
Dissolve the residue in a mixture of methanol and water, add sodium hydroxide (2 eq.), and stir at room temperature for 12 hours.
Work-up as described in Protocol 1, Step 3 to yield 2-methoxy-5-iodonicotinic acid.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Synthetic workflow for 2-Ethoxy-5-iodonicotinic acid.
Caption: Synthetic workflow for 2-Chloro-5-iodonicotinic acid.
Caption: Synthetic workflow for 2-Methoxy-5-iodonicotinic acid.
Conclusion
The synthesis of 2-Ethoxy-5-iodonicotinic acid, while not extensively documented, can be plausibly achieved through a multi-step process involving iodination, O-ethylation, and saponification. This route presents more steps and potential for side reactions compared to the more direct synthesis of 2-Chloro-5-iodonicotinic acid. The choice of synthetic route will depend on the specific research goals, available starting materials, and desired purity of the final compound. Careful control of reaction conditions and thorough characterization of intermediates are crucial for ensuring the reproducibility of these syntheses. Researchers should consider the handling of hazardous materials and optimize purification methods to achieve consistent and reliable results.
Validation
A Head-to-Head Comparison of 2-Ethoxy-5-iodonicotinic Acid with Standard Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective, data-driven comparison of the novel prolyl hydroxylase (PHD) inhibitor 2-Ethoxy-5-iodonicotinic acid, also known as IOX5,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel prolyl hydroxylase (PHD) inhibitor 2-Ethoxy-5-iodonicotinic acid, also known as IOX5, with established standard compounds in the same class. The focus is on the key performance metrics relevant to its mechanism of action: in-vitro potency, isoform selectivity, and cellular activity in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).
Introduction to 2-Ethoxy-5-iodonicotinic Acid (IOX5)
2-Ethoxy-5-iodonicotinic acid (IOX5) is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of HIF-1, marking it for proteasomal degradation. By inhibiting PHDs, IOX5 prevents this degradation, leading to the stabilization and accumulation of HIF-1α. This, in turn, activates the transcription of a wide array of genes involved in cellular adaptation to hypoxia, including those related to erythropoiesis, angiogenesis, and metabolism. Recent studies have highlighted the therapeutic potential of IOX5, particularly in the context of acute myeloid leukemia (AML), where it has been shown to compromise AML development and progression.[1][2][3][4][5]
The HIF-1α Signaling Pathway and Mechanism of PHD Inhibitors
The stability of the transcription factor HIF-1α is central to the cellular response to oxygen availability. The mechanism of action of IOX5 and other PHD inhibitors is to mimic a hypoxic state by preventing HIF-1α degradation.
Caption: HIF-1α signaling under normoxia and with PHD inhibition. (Max Width: 760px)
Quantitative Data Comparison
The following tables summarize the in-vitro potency of 2-Ethoxy-5-iodonicotinic acid (IOX5) in comparison to standard PHD inhibitors. The data is compiled from multiple sources and presented for comparative analysis. For a direct and fair comparison, data from head-to-head studies are prioritized where available.
Table 1: In-Vitro Inhibitory Potency (IC50) Against PHD Isoforms
Note: IC50 values can vary based on assay conditions. Data for IOX5 against PHD1 and PHD3, and for some standard compounds under directly comparable conditions, are not yet publicly available in full. The Lawson H, et al. (2024) study in Nature Cancer provides a direct comparison, and a detailed analysis of its supplementary data is recommended for precise, side-by-side values.
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of PHD inhibitors.
PHD2 Inhibition Assay (Enzymatic)
This assay quantifies the in-vitro potency of a compound to inhibit the enzymatic activity of prolyl hydroxylases.
Caption: Generalized workflow for a PHD enzymatic inhibition assay. (Max Width: 760px)
Protocol:
Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, 2-oxoglutarate, ferrous iron (Fe(II)), ascorbate, and the test inhibitor.
Procedure: The reaction is typically performed in a microplate format. All components except the substrate are pre-incubated with varying concentrations of the inhibitor.
The reaction is initiated by the addition of the HIF-1α peptide substrate.
The mixture is incubated at 37°C for a defined period.
The reaction is quenched, often by the addition of acid or a chelating agent.
Detection: The extent of peptide hydroxylation is quantified. This can be achieved through various methods, including mass spectrometry (to detect the mass shift due to hydroxylation) or antibody-based detection methods like ELISA or TR-FRET that specifically recognize the hydroxylated proline residue.
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
HIF-1α Stabilization Assay (Western Blot)
This method is used to visually and semi-quantitatively assess the ability of a PHD inhibitor to stabilize HIF-1α protein in cultured cells.
Caption: Experimental workflow for Western blot analysis of HIF-1α. (Max Width: 760px)
Protocol:
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) and allow them to adhere. Treat the cells with a range of concentrations of the PHD inhibitor or a vehicle control for a specified time (e.g., 4-24 hours).
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.
Incubate the membrane with a primary antibody specific for HIF-1α.
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH. The intensity of the HIF-1α band can be quantified using densitometry software.
Summary and Conclusion
2-Ethoxy-5-iodonicotinic acid (IOX5) is a potent inhibitor of PHD2, leading to the effective stabilization of HIF-1α in various cell lines, including those relevant to cancer biology.[1][6] While a comprehensive, publicly available dataset for a direct quantitative comparison of IOX5 with all major clinical-stage PHD inhibitors under identical conditions is still emerging, initial findings suggest it has a comparable, if not more potent, inhibitory activity against PHD2 than some standard compounds. Its demonstrated anti-leukemic activity in pre-clinical models highlights its potential as a valuable research tool and a lead compound for therapeutic development.[1][5] Further studies are warranted to fully elucidate its selectivity profile across all PHD isoforms and to establish a quantitative measure of its cellular potency (EC50) for HIF-1α stabilization, which will be critical for a more complete head-to-head comparison with standard compounds like Roxadustat, Daprodustat, and Vadadustat. The provided experimental protocols offer a robust framework for conducting such comparative studies.
Proper Disposal of 2-Ethoxy-5-iodonicotinic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethoxy-5-iodonicotinic acid, a compound frequently used in pharmaceutical research and development. A...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethoxy-5-iodonicotinic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]
Body Protection
A lab coat or a complete suit protecting against chemicals.[1]
Respiratory Protection
Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.
In the event of accidental exposure, follow these first-aid measures immediately:
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
After skin contact: Wash off with soap and plenty of water.[1]
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of 2-Ethoxy-5-iodonicotinic acid must be managed as hazardous waste, primarily due to its organic and iodinated nature.[3][4] Do not discharge down the drain or dispose of with general laboratory trash.
Experimental Protocol for Neutralization (for small quantities, if permitted by local regulations and performed by trained personnel):
Preparation: Work in a designated fume hood. Wear all required PPE.
Dilution: Slowly and cautiously add the 2-Ethoxy-5-iodonicotinic acid to a large volume of cold water (a 1:10 ratio of acid to water is recommended).
Neutralization: While stirring gently, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate) to the acidic solution.
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
Collection: The neutralized solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
Note: This neutralization procedure is intended to prepare the waste for collection by a licensed disposal service and should not be interpreted as a method for rendering the waste non-hazardous for drain disposal.
Waste Management and Logistics
All waste containing 2-Ethoxy-5-iodonicotinic acid, including contaminated labware and PPE, must be collected and disposed of through a licensed hazardous waste disposal company.[3][5][6]
Waste Segregation and Storage:
Solid Waste: Collect solid 2-Ethoxy-5-iodonicotinic acid and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Collect neutralized solutions in a separate, compatible, and clearly labeled hazardous waste container.
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Labeling and Documentation:
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("2-Ethoxy-5-iodonicotinic acid"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Maintain a detailed log of the accumulated waste.
Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.[3] Some specialized companies may offer iodine recovery and recycling services, which is an environmentally preferable option.[7][8][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Ethoxy-5-iodonicotinic acid.
Caption: Disposal workflow for 2-Ethoxy-5-iodonicotinic acid.
Essential Safety and Operational Guide for Handling 2-Ethoxy-5-iodonicotinic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethoxy-5-iodonicotinic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety pri...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethoxy-5-iodonicotinic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethoxy-5-iodonicotinic acid. The following procedures are designed to ensure personal safety and proper management of the chemical.
Hazard Assessment
Based on analogous compounds, 2-Ethoxy-5-iodonicotinic acid is anticipated to have the following potential hazards:
May cause damage to organs through prolonged or repeated exposure [1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure. The required PPE is detailed below and should be selected based on the scale of the operation and the potential for exposure.
PPE Category
Item
Specification
Eye & Face Protection
Safety glasses with side shields or goggles
Must be worn at all times to prevent eye contact. A face shield is required for larger quantities or when there is a significant risk of splashing.[2][3][4]
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[2][3]
Body Protection
Laboratory coat
A standard lab coat should be worn to prevent skin contact.[4] For larger scale operations, a chemical-resistant apron or coveralls may be necessary.[5]
Respiratory Protection
Not generally required for small quantities
Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][5]
Safe Handling and Operational Plan
A systematic approach to handling 2-Ethoxy-5-iodonicotinic acid is crucial for safety.
Engineering Controls:
Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
Personal Hygiene:
Avoid eating, drinking, or smoking in the laboratory.
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Handling Protocol:
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.
Dispensing: Carefully weigh and dispense the solid compound within the fume hood to contain any dust.
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure is critical.
Exposure Route
First Aid Measures
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][2]
Eye Contact
Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][6]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
Evacuate: Immediately evacuate the area of the spill.
Ventilate: Ensure the area is well-ventilated.
Contain: For dry spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material to contain the spill.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed in Section 2.
Disposal Plan:
Waste Collection: Collect all waste material containing 2-Ethoxy-5-iodonicotinic acid in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams.
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 2-Ethoxy-5-iodonicotinic acid, from preparation to disposal.
Caption: Logical workflow for the safe handling of 2-Ethoxy-5-iodonicotinic acid.